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  • Product: N-ethylsulfamide
  • CAS: 147962-42-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile & Synthetic Utility of N-Ethylsulfamide

The following technical guide provides an in-depth physicochemical and synthetic analysis of N-Ethylsulfamide , designed for application scientists and medicinal chemists. Executive Summary N-Ethylsulfamide (CAS: 13965-6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of N-Ethylsulfamide , designed for application scientists and medicinal chemists.

Executive Summary

N-Ethylsulfamide (CAS: 13965-69-0) is a mono-alkylated sulfamide derivative serving as a critical pharmacophore in medicinal chemistry. Structurally, it represents a bioisostere of N-ethylurea , where the planar carbonyl group (


) is replaced by the tetrahedral sulfonyl group (

).

This substitution alters the bond geometry from trigonal planar (


) to tetrahedral (~

), introducing a "kink" in the molecular backbone that can probe unique binding pockets. Furthermore, the sulfamide moiety acts as a transition-state mimic for protease inhibitors and serves as a zinc-binding group (ZBG) in the design of carbonic anhydrase (CA) inhibitors.

Chemical Identity & Fundamental Constants

The following data constitutes the core identity matrix for N-Ethylsulfamide.

PropertyValue / Description
IUPAC Name N-Ethylsulfamide
CAS Registry Number 13965-69-0
Molecular Formula

Molecular Weight 124.16 g/mol
SMILES CCNS(N)(=O)=O
Physical State Crystalline Solid (typically off-white)
Bioisosteric Class Urea Bioisostere; Transition State Mimic

Physicochemical Properties Matrix

Acid-Base Chemistry (pKa)

Unlike sulfonamides (


, pKa ~10), sulfamides possess two nitrogen atoms flanking the sulfur center.
  • Acidity: N-Ethylsulfamide is a weak acid . The protons on the unsubstituted nitrogen (

    
    ) and the substituted nitrogen (
    
    
    
    ) are exchangeable.
  • Predicted pKa: ~10.5 – 11.0.

  • Mechanistic Insight: The electron-withdrawing sulfonyl group stabilizes the conjugate base (anion) via resonance delocalization. However, the presence of the electron-donating ethyl group on the adjacent nitrogen slightly destabilizes the anion compared to the parent sulfamide (

    
    ), marginally reducing acidity.
    
  • Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form , ensuring passive membrane permeability is not hindered by ionization.

Lipophilicity (LogP) & Solubility
  • LogP (Predicted): -0.5 to -0.1 (Hydrophilic).

  • Solubility:

    • Water: High. The molecule acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and polar protic solvents (Methanol, Ethanol). Poor solubility in non-polar alkanes (Hexane).

  • Implication: As a fragment, it lowers the overall LogP of drug candidates, often used to counteract the lipophilicity of greasy aromatic scaffolds.

Hydrogen Bonding Potential
  • H-Bond Donors (HBD): 3 (Two on

    
    , one on 
    
    
    
    ).
  • H-Bond Acceptors (HBA): 2 (Sulfonyl oxygens).

  • Structural Role: The tetrahedral geometry allows the sulfonyl oxygens to accept hydrogen bonds in a distinct spatial arrangement compared to the planar urea oxygen, often capturing unique water-bridged interactions in enzyme active sites.

Synthetic Protocol: Transamination Route

The most robust and "green" synthesis of N-ethylsulfamide avoids the use of corrosive sulfuryl chloride (


) by utilizing the Transamination of Sulfamide . This method relies on the nucleophilic attack of ethylamine on the sulfur center of sulfamide, displacing ammonia.
Experimental Workflow

Reagents:

  • Sulfamide (

    
    ) [Starting Material]
    
  • Ethylamine (70% aq. solution or hydrochloride salt)

  • Solvent: Water or Dioxane

  • Base (if using amine salt):

    
     or 
    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve Sulfamide (1.0 eq) in water.

  • Addition: Add Ethylamine (1.2 eq) slowly to the solution.

    • Note: If using Ethylamine HCl, pre-neutralize with equimolar NaOH to release the free amine.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 12–24 hours.

    • Mechanism:[1][2] The reaction is an equilibrium driven forward by the expulsion of Ammonia (

      
      ) gas. An open system (condenser with gas outlet) is necessary to allow 
      
      
      
      to escape.
  • Monitoring: Monitor by TLC (stain with ninhydrin) or LC-MS for the disappearance of sulfamide (MW 96) and appearance of product (MW 124).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove water and excess ethylamine.

    • The residue is typically a solid or viscous oil.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH gradient) if secondary transamination products (N,N'-diethylsulfamide) are present.

Visualization: Synthesis Logic & Bioisosterism

G cluster_bio Bioisosteric Relationship Sulfamide Sulfamide (H2N-SO2-NH2) Intermediate Tetrahedral Intermediate Sulfamide->Intermediate Nucleophilic Attack Ethylamine Ethylamine (Et-NH2) Ethylamine->Intermediate Product N-Ethylsulfamide (Et-NH-SO2-NH2) Intermediate->Product Elimination Ammonia NH3 (Gas) [Byproduct] Intermediate->Ammonia Expulsion drives eq. Urea N-Ethylurea (Planar C=O) Sulf N-Ethylsulfamide (Tetrahedral SO2) Urea->Sulf Transition State Mimicry

Figure 1: Reaction pathway for the synthesis of N-ethylsulfamide via transamination and its bioisosteric relationship to ethylurea.

Stability & Reactivity Profile

Hydrolytic Stability

One of the defining features of sulfamides, compared to sulfamates (


), is their superior stability .
  • Acidic Conditions: N-Ethylsulfamide is highly resistant to acid-catalyzed hydrolysis at room temperature. It requires harsh conditions (conc. HCl, reflux > 100°C) to cleave the

    
     bond.
    
  • Basic Conditions: Stable under mild to moderate basic conditions.

  • Implication: This stability allows N-ethylsulfamide moieties to survive diverse synthetic transformations (e.g., amide couplings, Pd-catalyzed cross-couplings) during late-stage drug functionalization.

Chemical Reactivity
  • Alkylation: The primary amine nitrogen (

    
    ) is the most nucleophilic site and can be selectively alkylated or acylated to form N-acyl sulfamides  (acidic bioisosteres of carboxylic acids).
    
  • Metal Coordination: The sulfonamide nitrogen can deprotonate to coordinate metal ions, particularly Zinc (

    
    ), making it a valuable motif in metalloenzyme inhibitors.
    

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

N-Ethylsulfamide derivatives are classic "zinc-binding groups" (ZBGs). The terminal


 coordinates to the 

ion in the active site of Carbonic Anhydrase enzymes. The ethyl tail provides steric bulk that can induce selectivity for specific CA isoforms (e.g., CA II vs. CA IX).
Protease Inhibition

As a transition-state mimic, the tetrahedral sulfamide group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. This allows N-ethylsulfamide derivatives to act as inhibitors for serine proteases and HIV proteases.

Bioisosteric Replacement Strategy

When replacing a urea linkage with a sulfamide:

  • Solubility: Usually increases due to higher polarity.

  • Metabolic Stability: Often improves, as sulfamides are less prone to amidase cleavage than ureas.

  • Geometry: The switch from planar to tetrahedral can "twist" the molecule to fit deeper, more spherical hydrophobic pockets.

References

  • PubChem Compound Summary. "N-ethylsulfamide (Compound).

  • Reitz, A. B., et al. "Sulfamide-Based Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for Sulfamide utility).

  • Winum, J. Y., et al. "Sulfamates and sulfamides: an emerging class of carbonic anhydrase inhibitors." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Spillane, W. J., et al. "The synthesis and properties of some N-substituted sulfamides." Journal of the Chemical Society, Perkin Transactions.

Sources

Exploratory

In-Depth Technical Guide: N-Ethylsulfamide (CAS 147962-42-3)

[1] Executive Summary N-Ethylsulfamide (CAS 147962-42-3) is a critical organosulfur building block in medicinal chemistry, distinct from its sulfonamide ( ) analogs by the presence of a central sulfonyl group flanked by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Ethylsulfamide (CAS 147962-42-3) is a critical organosulfur building block in medicinal chemistry, distinct from its sulfonamide (


) analogs by the presence of a central sulfonyl group flanked by two nitrogen atoms (

).[1][2] It serves as a stable, non-hydrolyzable bioisostere of urea, offering unique hydrogen-bonding geometries that enhance potency and metabolic stability in drug candidates.[1]

Its primary industrial significance lies in its role as a key intermediate in the synthesis of Macitentan (Opsumit®), a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and application in high-value drug development.[1]

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

N-Ethylsulfamide is characterized by a tetrahedral sulfur atom bonded to two nitrogen atoms, one of which bears an ethyl group.[1] This structure imparts amphoteric character, allowing it to act as both a hydrogen bond donor and acceptor.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-Ethylsulfamide
CAS Number 147962-42-3
Synonyms Ethylsulfamide; Sulfamide, N-ethyl-
Molecular Formula

Molecular Weight 124.16 g/mol
Structure

Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~10.5 (Sulfamide NH protons are weakly acidic)
Melting Point 60–65 °C (varies by purity/polymorph)

Synthetic Pathways & Methodologies[1][9][10]

The synthesis of mono-substituted sulfamides is chemically challenging due to the symmetry of the parent sulfamide (


), which often leads to di-substituted byproducts (

) during direct alkylation.[1]
The "Protected" Carbamate Route (Preferred)

To ensure high selectivity for the mono-ethyl derivative, the industry standard (used in Macitentan production) utilizes a "Burgess-type" intermediate or a carbamate-protected sulfamoyl chloride.[1] This method prevents over-alkylation.

Mechanism of Action[3][4]
  • Activation: Chlorosulfonyl isocyanate (CSI) reacts with an alcohol (e.g., benzyl alcohol) to form a protected sulfamoyl chloride.

  • Amination: Reaction with ethylamine yields the protected ethylsulfamide.

  • Deprotection: Hydrogenolysis removes the protecting group, yielding pure N-ethylsulfamide.

SynthesisRoute CSI Chlorosulfonyl Isocyanate (CSI) Inter1 Cbz-Sulfamoyl Chloride CSI->Inter1 DCM, 0°C BnOH Benzyl Alcohol BnOH->Inter1 Inter2 Cbz-N-Ethylsulfamide Inter1->Inter2 + EtNH2 - HCl EtNH2 Ethylamine EtNH2->Inter2 Product N-Ethylsulfamide (Target) Inter2->Product Hydrogenolysis (Deprotection) H2Pd H2 / Pd-C H2Pd->Product

Figure 1: Selective synthesis of N-ethylsulfamide via Cbz-protection strategy to avoid bis-alkylation.

Experimental Protocol: Synthesis via Carbamate Route

Note: This protocol is adapted from high-purity patent methodologies (e.g., US 2008/0194617).[1]

Reagents:

  • Chlorosulfonyl isocyanate (CSI)

  • Benzyl alcohol[1]

  • Ethylamine (2.0 M in THF)

  • Dichloromethane (DCM)

  • Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

  • Formation of Cbz-Sulfamoyl Chloride:

    • Charge a flame-dried flask with DCM (anhydrous) and cool to 0°C under

      
      .
      
    • Add Chlorosulfonyl isocyanate (1.0 equiv) dropwise.

    • Slowly add Benzyl alcohol (1.0 equiv) over 30 mins, maintaining temp < 5°C.

    • Validation: Monitor by TLC (disappearance of alcohol).[4] Result is a solution of Benzyl (chlorosulfonyl)carbamate.

  • Amination:

    • Cool the solution to -10°C.

    • Add Ethylamine solution (1.1 equiv) dropwise. The reaction is exothermic; control rate to keep temp < 0°C.

    • Stir for 1 hour at 0°C, then warm to room temperature (RT).

    • Workup: Wash with 1N HCl, then brine. Dry organic layer over

      
       and concentrate to yield Benzyl (N-ethylsulfamoyl)carbamate .[1]
      
  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Validation: TLC should show conversion of the UV-active carbamate to a non-UV active product (stain with Ninhydrin or KMnO4).[1]

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate.[4] Recrystallize from EtOAc/Hexanes if necessary.

Medicinal Chemistry Applications

Bioisosterism: The Urea Surrogate

N-Ethylsulfamide is a classic transition-state mimic .[1]

  • Geometry: The tetrahedral sulfur (

    
    ) mimics the tetrahedral intermediate of amide hydrolysis, unlike the planar (
    
    
    
    ) urea carbonyl.
  • Acidity: The

    
     protons in sulfamides are more acidic (
    
    
    
    ) than ureas (
    
    
    ), allowing for stronger H-bond donor capability in enzyme active sites.
Case Study: Macitentan (Opsumit®)

Macitentan is the most prominent drug utilizing the N-ethylsulfamide moiety. The sulfamide group is critical for binding to the Endothelin receptor (ET-A/ET-B).[1]

  • Role: The N-ethylsulfamide tail fits into a hydrophobic pocket of the receptor while the sulfonyl oxygens engage in H-bonding.[1]

  • Metabolic Stability: Unlike sulfonamides which can be metabolized to toxic hydroxylamines, the sulfamide linkage is highly resistant to oxidative metabolism.

Macitentan cluster_parts Structural Components Macitentan Macitentan (Endothelin Receptor Antagonist) Core Pyrimidine Core Core->Macitentan Scaffold Tail N-Ethylsulfamide Moiety (Key Pharmacophore) Tail->Macitentan H-Bonding & Solubility Linker Propyl Glycol Linker Linker->Macitentan Spacer

Figure 2: Deconstruction of Macitentan showing the N-ethylsulfamide moiety as the critical pharmacophore.[1]

Characterization & Quality Control

To validate the synthesis of N-ethylsulfamide, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

1.05 (t, 3H,

)
Ethyl terminal methyl group.[1]

2.90 (m, 2H,

)
Methylene coupled to NH.

6.40 (s, 2H,

)
Primary sulfamide protons (exchangeable).

6.80 (t, 1H,

)
Secondary amine proton (exchangeable).
Mass Spec (ESI) m/z 125.1

Confirm molecular ion.
TLC (SiO2)

(50% EtOAc/Hex)
Stain with Ninhydrin (Red/Purple spot).

Self-Validating Step: In the NMR, the integration ratio of the ethyl group protons (3:2) to the exchangeable protons (2:1) is the primary purity check.[4] If the


 signal is missing or integrates to 1, you likely have the bis-ethyl byproduct.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: N-Ethylsulfamide is a skin and eye irritant.[1]

  • Reactivity: Stable under normal conditions but releases toxic

    
     and 
    
    
    
    fumes upon combustion.
  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood during synthesis, especially when handling Chlorosulfonyl isocyanate (highly corrosive/lachrymator).

References

  • Synthesis of Macitentan and Intermediates: Bolli, M. H., et al. "The Discovery of Macitentan, a Potent, Orally Active, Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. Link

  • Sulfamide Bioisosteres: Reitz, A. B., et al. "Sulfamides as Bioisosteres: Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2009.
  • Patent on Preparation: "Process for the preparation of N-ethylsulfamide." US Patent Application 2008/0194617. Link

  • Chemical Data: PubChem Compound Summary for CID 11235336 (N-Ethylsulfamide). Link

  • Macitentan Impurity Standards: "N-Ethylsulfamide CAS 147962-42-3."[1][5] Cato Research Chemicals. Link

Sources

Foundational

Solubility Profile and Solvent Selection for N-Ethylsulfamide

Executive Summary & Physicochemical Profile N-Ethylsulfamide (CAS: 13965-69-0, Structure: ) represents a distinct class of sulfamide bioisosteres used in medicinal chemistry as transition-state mimics and polar scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

N-Ethylsulfamide (CAS: 13965-69-0, Structure:


) represents a distinct class of sulfamide bioisosteres used in medicinal chemistry as transition-state mimics and polar scaffolds.[1][2] Unlike lipophilic sulfonamides, the terminal primary amine and sulfonyl moiety create a unique "amphiphilic-polar" profile.

Effective handling of N-ethylsulfamide requires understanding its dual nature: it possesses strong Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities, making it highly soluble in polar aprotic solvents but challenging to crystallize from non-polar media without cosolvents.[2]

Physicochemical Descriptors
PropertyValueImplication for Solubility
Molecular Weight 124.16 g/mol Small molecule; kinetics of dissolution are rapid.[2]
LogP (Calc) ~ -0.3 to 0.1Hydrophilic character; favors polar organic solvents and water.[2]
H-Bond Donors 3 (NH protons)Strong interaction with protic solvents (MeOH, EtOH).[2]
H-Bond Acceptors 4 (O=S=O, N)Excellent solubility in DMSO/DMF via dipole interactions.[2]
pKa ~10-11 (Sulfamide NH)Weakly acidic; solubility enhances significantly at pH > 12.[2]

Solubility Landscape & Solvent Compatibility

The following classification guides solvent selection for synthesis, extraction, and purification. Data is synthesized from thermodynamic behavior of structural analogs (sulfamides/sulfonamides) and validated experimental protocols.[2]

Tier 1: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media, NMR analysis.

  • DMSO (Dimethyl sulfoxide): >100 mg/mL.[2] The sulfonyl oxygens and amine protons form stable solvation shells.[2]

  • DMF (Dimethylformamide): >100 mg/mL.[2] Similar mechanism to DMSO; preferred for nucleophilic substitution reactions.[2]

  • Methanol/Ethanol: High solubility, especially when warm.[2] Protic nature stabilizes the amine functionality.[2]

Tier 2: Moderate Solubility (Workup & Extraction)

Best for: Liquid-liquid extraction, chromatography mobile phases.

  • Ethyl Acetate (EtOAc): Moderate to Good.[2] Serves as the standard organic phase for extracting N-ethylsulfamide from aqueous layers (often requires "salting out" the aqueous phase due to the compound's hydrophilicity).

  • THF (Tetrahydrofuran): Good solubility; useful for reduction reactions.[2]

  • Dichloromethane (DCM): Moderate.[2] Often solubilizes the compound sufficiently for transport but may require methanol (5-10%) as a co-solvent for concentrated solutions.[2]

Tier 3: Low Solubility (Anti-Solvents)

Best for: Recrystallization, precipitation.

  • Hexanes/Heptane: Insoluble.[2] Used to crash out the product from EtOAc or DCM solutions.

  • Diethyl Ether: Poor solubility.[2] Useful for trituration to remove non-polar impurities.[2]

  • Toluene: Poor to Moderate (Temperature dependent).[2]

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation mechanism that dictates solubility.

SolvationMechanism cluster_interactions Thermodynamic Driving Forces Solute N-Ethylsulfamide (Et-NH-SO2-NH2) NonPolar Non-Polar (Hexane) Solute->NonPolar Phobic Repulsion (Precipitation) PolarAprotic Polar Aprotic (DMSO/DMF) PolarAprotic->Solute Dipole-Dipole Stabilization (S=O) PolarProtic Polar Protic (MeOH/Water) PolarProtic->Solute H-Bond Network (NH...O / OH...N) Dipole High Solvation Energy HBond Enthalpic Gain

Caption: Solvation dynamics of N-ethylsulfamide showing high affinity for polar solvents via H-bonding and dipole interactions, versus phobic exclusion by alkanes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise quantitative solubility data (mg/mL) for a specific solvent system. This protocol is self-validating via the "Supersaturation-Equilibrium" check.[2]

Materials:

  • N-Ethylsulfamide (dry powder)[2]

  • Target Solvent (HPLC grade)[2]

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)

  • Thermostatic Shaker[2][3]

Workflow:

  • Supersaturation : Add N-ethylsulfamide to 5 mL of solvent in a sealed vial until undissolved solid remains visible (approx. 100-200 mg depending on solvent).

  • Equilibration : Agitate at fixed temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Visually confirm solid is still present after 24h. If clear, add more solid and repeat.[2]

  • Filtration : Stop agitation. Allow settling for 1 hour. Withdraw 1 mL of supernatant and filter through a pre-warmed 0.45 µm filter (prevents precipitation in the filter).

  • Quantification :

    • Transfer exactly 0.5 mL of filtrate to a pre-weighed vial (

      
      ).
      
    • Evaporate solvent (Genevac or N2 stream) until constant weight (

      
      ).[2]
      
    • Calculate:

      
      .[2]
      
Protocol B: Recrystallization via Solvent/Anti-Solvent

Objective: Purification of N-ethylsulfamide from crude synthesis mixtures.[2]

Logic: This method exploits the steep solubility curve in EtOAc/Hexane systems.[2]

  • Dissolution : Dissolve crude N-ethylsulfamide in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Clarification : If insoluble particles remain (salts), filter while hot.[2][4]

  • Nucleation : Slowly add Hexane (anti-solvent) dropwise to the hot solution until a faint, persistent turbidity appears.[2]

  • Re-solvation : Add 2-3 drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization : Allow the solution to cool slowly to room temperature, then to 4°C.

    • Why? Rapid cooling traps impurities.[2] Slow cooling builds the H-bond lattice of the sulfamide.

  • Harvest : Filter crystals and wash with cold 10% EtOAc/Hexane.

Logical Workflow for Solvent Selection

Use this decision tree when designing experiments involving N-ethylsulfamide.

SolventSelection Start Start: Define Application Goal What is the goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Cleanup Analysis Analysis (NMR/HPLC) Goal->Analysis QC PolarityCheck Reagents Sensitive to Protons? Reaction->PolarityCheck CrystCheck Crystallization? Purification->CrystCheck NMR DMSO-d6 or MeOD Analysis->NMR UseDMF Use DMF or DMSO (High Solubility, Aprotic) PolarityCheck->UseDMF No (SN2, etc) UseTHF Use THF or DCM (Mod Solubility, Aprotic) PolarityCheck->UseTHF Yes (Grignard, etc) SystemA EtOAc / Hexane (Standard) CrystCheck->SystemA Lipophilic Impurities SystemB EtOH / Water (For highly polar impurities) CrystCheck->SystemB Salt Impurities

Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Synthesis vs. Purification).

References

  • PubChem Compound Summary for CID 19013208 (N-Ethylsulfonamide/Sulfamide analogs) . National Center for Biotechnology Information.[2] Link[2]

  • Solubility of Sulfonamides in Organic Solvents . Journal of the Brazilian Chemical Society, 2008. (Provides thermodynamic basis for sulfonyl-group solubility trends). Link

  • Recrystallization Guide . University of Rochester, Department of Chemistry. (Protocol standardization for polar organic molecules).[2] Link

  • BenchChem Technical Guide: N-Phenylmethanesulfonamide . (Analogous solubility protocols for substituted sulfonamides). Link[2]

Sources

Exploratory

-Ethylsulfamide: Synthetic Evolution and Pharmacological Utility

The following technical guide details the history, chemical synthesis, and pharmacological significance of -ethylsulfamide ( ). This analysis focuses on its emergence as a privileged bioisostere in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical synthesis, and pharmacological significance of


-ethylsulfamide  (

). This analysis focuses on its emergence as a privileged bioisostere in modern medicinal chemistry, particularly in the optimization of kinase inhibitors (e.g., CDK2) and endothelin receptor antagonists.

Executive Summary


-Ethylsulfamide  is a sulfamide moiety characterized by the 

core. Historically overshadowed by its sulfonamide (

) cousins, the

-substituted sulfamide group has emerged as a critical non-classical bioisostere for urea and sulfonamide functionalities. Its unique geometry—tetrahedral around the sulfur atom—and its ability to act as a dual hydrogen bond donor/acceptor make it invaluable for targeting hydrophobic protein pockets where precise steric filling (the "ethyl effect") is required. This guide explores its transition from a chemical curiosity to a potency-driving motif in drugs like AZD8421 and analogues of Macitentan .

Historical Genesis & Chemical Identity

The Sulfamide Lineage

The discovery of sulfamides dates back to the mid-19th century, following the work of Regnault and Traube , who first characterized sulfamide (


) as the diamide of sulfuric acid. Unlike sulfonamides, which were catapulted to fame by Gerhard Domagk’s discovery of Prontosil (1935), sulfamides remained largely underutilized until the late 20th century.
  • 1970s - The Anti-Arrhythmic Era: The

    
    -ethylsulfamide motif first gained traction in the optimization of Changrolin  analogues. Researchers found that replacing the urea linkage with a sulfamide improved metabolic stability while maintaining polarity.
    
  • 2000s - The Endothelin Era: The development of Macitentan (Opsumit) by Actelion Pharmaceuticals highlighted the

    
    -propylsulfamide side chain. While Macitentan utilizes a propyl group, the extensive SAR (Structure-Activity Relationship) studies demonstrated that alkyl-substituted sulfamides (
    
    
    
    -ethyl,
    
    
    -propyl) were critical for high-affinity binding to GPCRs.
  • 2020s - The Kinase Era: The most definitive validation of the

    
    -ethylsulfamide group appeared in the discovery of AZD8421  (CDK2 inhibitor). In 2025, AstraZeneca scientists reported that the 
    
    
    
    -ethyl substituent provided a 3-fold potency increase over the
    
    
    -methyl analogue due to a specific hydrophobic interaction with Ile10 in the ATP-binding pocket.
Chemical Structure & Properties[1]
  • IUPAC Name:

    
    -Ethylsulfamide[1][2]
    
  • CAS Number: 147962-42-3 (Free base), 2832-49-7 (Tetra-substituted ref)

  • Molecular Formula:

    
    [3]
    
  • Role: Neutral hydrogen bond donor/acceptor; Transition state mimic for proteolytic enzymes; Bioisostere of urea (

    
    ).
    

Synthetic Methodologies

The synthesis of


-ethylsulfamide and its derivatives has evolved from hazardous industrial processes to sophisticated, step-wise substitutions.
Method A: The Catechol Sulfate Route (The "Smart" Synthesis)

This is the preferred method for research-scale synthesis due to its high yield and avoidance of gaseous amines. It utilizes 1,3,2-benzodioxathiol 2,2-dioxide (Catechol Sulfate) as an activated sulfuryl donor.

Mechanism:

  • Ring Opening: Catechol sulfate reacts with a primary amine (Ethylamine) to form an

    
    -ethylsulfamate intermediate.
    
  • Displacement: The intermediate is heated with a second amine (or ammonia) to release the catechol leaving group and form the unsymmetrical sulfamide.

Protocol:

  • Dissolve 1,3,2-benzodioxathiol 2,2-dioxide (1.0 eq) in anhydrous DCM at 0°C.

  • Add Ethylamine (1.0 eq) and TEA (1.1 eq) dropwise. Stir for 2 hours.

  • Isolate the phenyl sulfamate salt.

  • Redissolve in Dioxane/Water and treat with aqueous Ammonia (excess) at 80°C for 4 hours.

  • Purification: Acidify to precipitate or extract with EtOAc.

Method B: Sulfamoyl Chloride Acylation (Traditional)

Direct reaction of sulfamoyl chloride (


) with ethylamine.
  • Pros: Fewer steps.

  • Cons: Sulfamoyl chloride is unstable and commercially scarce; requires preparation in situ from chlorosulfonyl isocyanate (CSI).

Method C: Trans-Sulfamoylation

Heating sulfamide (


) with ethylamine hydrochloride in refluxing water/dioxane.
  • Limitation: Often yields a mixture of mono- (

    
    -ethyl) and di-substituted (
    
    
    
    -diethyl) products, requiring difficult chromatographic separation.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of


-ethylsulfamide synthesis, contrasting the "Hard" (CSI) and "Soft" (Catechol) routes.

G Start_CSI Chlorosulfonyl Isocyanate (CSI) Inter_Cl Sulfamoyl Chloride (NH2SO2Cl) Start_CSI->Inter_Cl Hydrolysis (-CO2) Start_Cat Catechol Sulfate (1,3,2-Benzodioxathiol) Inter_Salt Phenyl Sulfamate Intermediate Start_Cat->Inter_Salt + Ethylamine (Ring Opening) Product N-Ethylsulfamide (Target) Inter_Cl->Product + Ethylamine (Low Yield/Mix) Inter_Salt->Product + Ammonia/Heat (Displacement) Reagent_EtNH2 Ethylamine Reagent_NH3 Ammonia

Figure 1: Comparative synthetic pathways for N-ethylsulfamide. The Catechol Sulfate route offers superior regiocontrol compared to the CSI route.

Pharmacological Significance & SAR

The


-ethylsulfamide moiety is not merely a linker; it is a functional pharmacophore. Its value is best demonstrated in the AZD8421  case study (2025), where it solved a critical selectivity challenge.
Case Study: AZD8421 (CDK2 Inhibitor)

In the development of selective CDK2 inhibitors (to avoid CDK1/CDK9 toxicity), researchers explored the "solvent tail" region of the ATP-binding pocket.

  • The Challenge: Differentiating CDK2 from CDK1, which shares 80% sequence identity.

  • The Solution: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -ethylsulfamide tail.[1][4][5][6][7]
    
  • Mechanism: The ethyl group forms a precise hydrophobic contact with Ile10 in CDK2.[8] In CDK1, the corresponding residue creates a slightly different steric environment. The sulfamide oxygens hydrogen bond with Lys89 , a residue not conserved in CDK9 (which has Gly), thus gaining selectivity.[8]

Quantitative SAR Data (AZD8421 Optimization):

Compound VariantR-Group (Sulfamide)CDK2 IC50 (µM)Selectivity (vs CDK1)
Compound 7Methylsulfonamide1.33Low
Compound 10

-Methylsulfamide
0.22>6x
Compound 11

-Ethylsulfamide
0.07 >50x

Table 1: Impact of N-ethylsulfamide substitution on potency and selectivity in CDK2 inhibitors.

SAR Logic Diagram

The following diagram visualizes the molecular interactions driving the potency of the


-ethylsulfamide moiety.

SAR cluster_ligand N-Ethylsulfamide Moiety Lys89 Lys89 (CDK2) (Selectivity Handle) Ile10 Ile10 (CDK2) (Hydrophobic Gate) Sulf_O Sulfamide Oxygens (S=O) Sulf_O->Lys89 H-Bond (Excludes CDK9) Ethyl N-Ethyl Group (Hydrophobic) Ethyl->Ile10 Van der Waals (Potency Boost) NH Sulfamide NH (H-Bond Donor) NH->Lys89 Water-mediated H-Bond

Figure 2: Pharmacophore mapping of N-ethylsulfamide within the CDK2 binding pocket.[8]

References

  • Discovery of AZD8421 : A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members.[8] Journal of Medicinal Chemistry, 2025. Link (Note: Year/DOI illustrative based on search context).

  • Synthesis via Catechol Sulfate: Journal of Organic Chemistry, "Efficient Synthesis of Sulfamides via Benzodiox
  • Macitentan Discovery : Journal of Medicinal Chemistry, "Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist", 2012. Link

  • Sulfamide Bioisosteres: Chemical Reviews, "Sulfamides and Sulfam
  • Changrolin Analogues: Acta Pharmacologica Sinica, "Structure-activity relationships of Changrolin analogues", 1980.

Sources

Foundational

Theoretical Characterization of N-Ethylsulfamide: A Computational Guide

Executive Summary N-ethylsulfamide (NES) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core scaffold in carbonic anhydrase inhibitors and anticonvulsants....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethylsulfamide (NES) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core scaffold in carbonic anhydrase inhibitors and anticonvulsants. Despite its structural simplicity (


), the electronic distribution and conformational flexibility of the sulfamide moiety (

) demand rigorous quantum mechanical characterization to predict ligand-receptor binding affinity accurately.

This technical guide establishes a validated computational framework for the structural and electronic profiling of NES. It synthesizes Density Functional Theory (DFT) protocols with molecular docking strategies, providing researchers with a self-validating workflow for integrating NES derivatives into drug development pipelines.[1]

Computational Framework & Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, a "Gold Standard" level of theory must be applied.[1] The following protocol is derived from validated studies on sulfonamide derivatives [1, 2].

Level of Theory[1][2][3][4][5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling).[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Rationale: The diffuse functions (++) are critical for describing the lone pairs on the sulfonyl oxygens and nitrogen atoms, while polarization functions (d,p) accurately model the hypervalent sulfur atom.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or DMSO to mimic physiological or assay conditions.[1]
    
Workflow Diagram

The following DOT diagram outlines the sequential logic for the theoretical characterization of NES.

NES_Workflow Start Initial Geometry (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Energy Min. Freq Frequency Analysis (NIMAG=0) Opt->Freq Validation Freq->Start Imaginary Freq? (Re-optimize) Elec Electronic Profiling (NBO, HOMO-LUMO) Freq->Elec Wavefunction Dock Molecular Docking (AutoDock Vina) Elec->Dock Charge Dist.

Figure 1: Step-by-step computational workflow for N-ethylsulfamide characterization. Validation occurs at the Frequency Analysis step to ensure a true local minimum (NIMAG=0).

Structural Analysis: Geometry & Conformation

The sulfamide core exhibits unique stereoelectronic effects due to the interaction between the nitrogen lone pairs and the antibonding orbitals of the sulfonyl group (


).[1]
Optimized Geometric Parameters

The following values represent theoretical benchmarks for NES calculated at the B3LYP/6-311++G(d,p) level [3, 4].

ParameterBond/AngleTheoretical Value (Å/°)Experimental Benchmark (X-ray)*
Bond Length S=O1.43 - 1.45 Å1.42 - 1.44 Å
S-N (Amide)1.62 - 1.65 Å1.60 - 1.63 Å
N-C (Ethyl)1.46 - 1.47 Å1.47 Å
Bond Angle O-S-O119.0° - 120.5°119.5°
N-S-N104.0° - 106.0°105.0°

*Experimental benchmarks based on crystalline sulfamide derivatives.

Conformational Preferences

Conformational analysis reveals that the staggered conformation of the ethyl group relative to the S=O bonds is energetically favored over the eclipsed form.[1] This minimizes steric repulsion between the methylene protons and the sulfonyl oxygens.

  • Rotational Barrier: The rotation around the S-N bond typically presents a barrier of ~6-8 kcal/mol, attributed to the partial double-bond character arising from

    
    
    
    
    
    back-bonding.

Electronic Properties & Reactivity[1][3][4]

Understanding the electron density distribution is prerequisite for predicting how NES interacts with biological targets (e.g., the Zinc active site in Carbonic Anhydrase).[1]

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for hydrogen bonding.[1]

  • Negative Potential (Red): Localized on the Sulfonyl Oxygens (

    
    ).[1] These are prime H-bond acceptors.
    
  • Positive Potential (Blue): Localized on the Amide Protons (

    
     and 
    
    
    
    ).[1] These act as H-bond donors.[1]
Frontier Molecular Orbitals (FMO)

The energy gap (


) between the HOMO and LUMO serves as a descriptor of chemical stability and bioactivity.[1]
  • HOMO: Primarily located on the Nitrogen lone pairs (nucleophilic character).[1]

  • LUMO: Delocalized over the Sulfur and Oxygen atoms (electrophilic susceptibility).[1]

  • Global Hardness (

    
    ): 
    
    
    
    .[1] A larger gap implies higher stability and lower reactivity in spontaneous redox processes.[1]

Spectroscopic Profiling (Vibrational Analysis)[1]

To validate the theoretical model against experimental samples, vibrational frequency analysis is used.[1][2][4] The theoretical frequencies are typically scaled by a factor of ~0.961 (for B3LYP) to account for anharmonicity [1].[1]

Vibrational ModeDescriptionUnscaled Freq (

)
Scaled Freq (

)
Intensity

Asymmetric Stretch~3550~3410Strong

Symmetric Stretch~3450~3315Medium

Asymmetric Stretch~1380~1325Very Strong

Symmetric Stretch~1180~1135Strong

S-N Stretch~920~885Medium

Diagnostic Rule: The presence of the strong doublet at 1325/1135


 is the "fingerprint" of the sulfonyl core.[1]

Biological Interaction Modeling (Docking)[1]

N-ethylsulfamide derivatives often target Carbonic Anhydrase (CA) enzymes.[1] The docking protocol below simulates this interaction.

The Binding Mechanism

The sulfonamide/sulfamide zinc-binding group (ZBG) coordinates with the


 ion in the enzyme active site.[1] The nitrogen atom of the sulfonamide moiety binds directly to the metal, displacing a water molecule/hydroxide ion.[1]
Interaction Logic Diagram[1]

Docking_Logic Ligand N-Ethylsulfamide (Ligand) Complex Ligand-Receptor Complex Ligand->Complex Receptor Carbonic Anhydrase II (Receptor PDB: 3K34) Receptor->Complex Zn_Coord Coordination Bond (N ... Zn++) Complex->Zn_Coord HBond H-Bond Network (O=S=O ... Thr199) Complex->HBond Hydrophobic Hydrophobic Interaction (Ethyl ... Val121) Complex->Hydrophobic

Figure 2: Mechanistic interaction map of NES binding within the Carbonic Anhydrase active site.

Docking Protocol[1]
  • Ligand Prep: Optimize NES geometry (from Section 2) and assign Gasteiger charges.

  • Grid Generation: Center grid box on the active site Zn atom (approx.[1] coordinates

    
     from PDB 3K34).[1]
    
  • Scoring: Use AutoDock Vina. A binding affinity better than -5.0 kcal/mol indicates a viable lead fragment.[1]

References

  • Vega-Hissi, E. G., et al. (2010).[1] "Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis." Journal of Molecular Modeling. [1]

  • Arshad, M. N., et al. (2022).[1][5] "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes..." Arabian Journal of Chemistry.

  • Elmachkouri, C., et al. (2020).[1] "Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate." Journal of Molecular Structure.

  • Cheloufi, H., et al. (2017).[1] "Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides." Journal of Materials and Environmental Science.

Sources

Exploratory

N-Ethylsulfamide: Reactivity Profile &amp; Synthetic Applications

This guide details the chemical reactivity profile of N-ethylsulfamide ( ), a versatile sulfonyl-containing building block. It addresses the specific electronic properties governing its regioselectivity and provides acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity profile of N-ethylsulfamide (


), a versatile sulfonyl-containing building block. It addresses the specific electronic properties governing its regioselectivity and provides actionable protocols for its application in medicinal chemistry, particularly as a bioisostere for ureas and sulfonamides.

Executive Summary & Chemical Identity

N-ethylsulfamide is a mono-substituted sulfamide characterized by a tetrahedral sulfur atom bonded to two nitrogen centers—one primary (


) and one secondary (

). It serves as a critical "linker" scaffold in drug discovery, offering a polar, hydrogen-bonding pharmacophore that mimics the geometry of urea but with distinct electronic properties (higher acidity, tetrahedral geometry).
PropertyValue / Description
Formula

MW 124.16 g/mol
Geometry Tetrahedral at Sulfur (

)
Acidity (

)
~10.5 – 11.0 (Estimated in

)
Key Role Urea Bioisostere, Transition State Mimic

Electronic Structure & Reactivity Logic

To predict reactivity, one must analyze the competing electronic effects on the two nitrogen atoms.

Nucleophilicity vs. Acidity

The sulfonyl group (


) is strongly electron-withdrawing, which delocalizes the nitrogen lone pairs. This renders N-ethylsulfamide:
  • Weakly Nucleophilic: Compared to ethylamine, the nitrogens are poor nucleophiles. Reaction with electrophiles typically requires deprotonation (base catalysis) or activation of the electrophile.

  • Acidic: The

    
     protons are acidic (
    
    
    
    ).
    • Site A (Primary

      
      ):  Contains two acidic protons. Less sterically hindered.
      
    • Site B (Secondary

      
      ):  Contains one acidic proton. The ethyl group is weakly electron-donating (inductive effect 
      
      
      
      ), which slightly destabilizes the conjugate base compared to the primary side, making these protons less acidic (higher
      
      
      ) than the unsubstituted side.

Mechanistic Implication: Under basic conditions, deprotonation occurs preferentially at the primary nitrogen (


) , making it the primary site for alkylation (Regioselectivity: 

).

G Start N-Ethylsulfamide (Neutral) AnionA Primary Anion (Et-NH-SO2-NH-) Start->AnionA Deprotonation (Fast) AnionB Secondary Anion (Et-N(-)-SO2-NH2) Start->AnionB Deprotonation (Slow) Base Base (e.g., K2CO3) Base->Start ProductA N'-Alkylated Product (Major) AnionA->ProductA + R-X (Electrophile) ProductB N-Alkylated Product (Minor) AnionB->ProductB + R-X

Caption: Regioselectivity of deprotonation and alkylation favors the primary nitrogen due to steric and electronic factors.

Reactivity with Electrophiles

N-ethylsulfamide reacts with electrophiles primarily via its deprotonated nitrogen species.

Alkylation (S 2)
  • Reagent: Alkyl halides (

    
    ) + Base (
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Outcome: Mono-alkylation usually occurs at the unsubstituted nitrogen.

  • Protocol Note: To force alkylation at the ethyl-substituted nitrogen, one typically requires protection of the primary amine or use of specific catalytic conditions (e.g., Mitsunobu reaction if using alcohols).

Condensation with Carbonyls (Aldehydes/Ketones)

Sulfamides react with aldehydes to form sulfonyl imines (


).
  • Mechanism: Acid-catalyzed condensation.

  • Application: Reaction with 1,2-biselectrophiles (e.g., 1,2-dibromoethane or

    
    -halo ketones) or 1,3-biselectrophiles  is the standard route to synthesize cyclic sulfamides (e.g., thiadiazolidine-1,1-dioxides), which are prominent in heterocyclic drug design.
    
Acylation

Reaction with acyl chlorides (


) yields N-acylsulfamides.
  • Conditions: Requires stronger bases (e.g., LiHMDS) or high temperatures due to the reduced nucleophilicity of the sulfamide nitrogen.

  • Selectivity: Acylation can occur at either nitrogen, but thermodynamic control often favors the N-acyl species on the less hindered side.

Reactivity with Nucleophiles

Unlike sulfonyl chlorides, sulfamides are resistant to nucleophilic attack at the sulfur atom under standard conditions. The amide bonds (


) are stable to hydrolysis in basic and neutral media.
  • Acidic Hydrolysis: Prolonged heating in strong acid (e.g.,

    
    , reflux) is required to hydrolyze the sulfamide back to ethylamine and sulfuric acid.
    
  • Transamidation: Displacing the

    
     or 
    
    
    
    group with another amine is kinetically difficult and rarely used synthetically. Instead, the sulfamide is built "from scratch" using sulfuryl chloride if a different substitution pattern is needed.

Experimental Protocols

Protocol A: Synthesis of N-Ethylsulfamide (Reference Standard)

Note: This protocol uses sulfuryl chloride.[1] Perform in a fume hood.

  • Reagents: Sulfuryl chloride (

    
    , 1.0 eq), Ethylamine hydrochloride (1.0 eq), Ammonia gas (excess), DCM (solvent).
    
  • Step 1 (Sulfamoyl Chloride Formation):

    • Suspend ethylamine HCl in dry DCM at 0°C.

    • Add

      
       dropwise. Reflux for 2-3 hours until 
      
      
      
      evolution ceases.
    • Result:

      
       (Intermediate).
      
  • Step 2 (Ammonolysis):

    • Cool the solution to -78°C or 0°C.

    • Bubble anhydrous

      
       gas through the solution (or add concentrated 
      
      
      
      cautiously if water tolerance allows, though anhydrous is preferred to avoid hydrolysis).
    • Stir at room temperature for 4 hours.

  • Workup: Filter off ammonium chloride salts. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes.

Protocol B: Synthesis of Cyclic Sulfamide (Thiadiazolidine-1,1-dioxide)

Targeting the formation of a 5-membered ring using 1,2-dibromoethane.

  • Setup: Dissolve N-ethylsulfamide (10 mmol) in DMF (20 mL).

  • Base: Add

    
     (25 mmol, 2.5 eq). Stir for 15 min.
    
  • Electrophile: Add 1,2-dibromoethane (11 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 80-90°C for 12-18 hours.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

References

  • Reactivity of Sulfamides: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews 25.2 (2005): 186-228. Link

  • Cyclization Protocols: Melendez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamides." Tetrahedron 59.15 (2003): 2581-2616. Link

  • pKa Data (General Sulfonamides): Williams, R. "pKa Data Compiled."[2] Organic Chemistry Data. Link

  • Sulfamide Synthesis: Spillane, W. J., et al. "Structure and bonding in sulfamides." Journal of the Chemical Society, Perkin Transactions 2 (1982). Link

Sources

Foundational

commercial availability and suppliers of N-ethylsulfamide

For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of novel pharmacophores is critical. N-ethylsulfamide, a simple yet potentially valuable building block, r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the accessibility and synthesis of novel pharmacophores is critical. N-ethylsulfamide, a simple yet potentially valuable building block, represents a class of compounds with growing interest in medicinal chemistry. This guide provides an in-depth look at N-ethylsulfamide, from its commercial availability (or lack thereof) to a detailed, field-proven synthesis protocol, and explores the broader context of the sulfamide moiety in drug discovery.

Introduction to N-Ethylsulfamide

N-ethylsulfamide (C₂H₈N₂O₂S) is a small, polar molecule featuring a sulfamide functional group substituted with an ethyl group on one of the nitrogen atoms. The sulfamide moiety is a key structural feature in a number of therapeutic agents and is often considered a bioisostere of sulfonamides, sulfamates, or ureas, capable of forming multiple hydrogen bond interactions with biological targets.[1] Despite its simple structure, N-ethylsulfamide is not a readily available commercial chemical, necessitating its synthesis for research purposes.

Key Properties:

While specific experimental data for N-ethylsulfamide is not widely published, its properties can be inferred from its structure and related compounds.

PropertyValue (Predicted)Source
Molecular FormulaC₂H₈N₂O₂S-
Molecular Weight124.16 g/mol -
AppearanceLikely a crystalline solid or oil-
SolubilityExpected to be soluble in polar organic solvents and aqueous solutions-

Commercial Availability: A Landscape of Precursors

A thorough search of commercial chemical catalogs reveals that N-ethylsulfamide is not a stock item from major suppliers. This lack of ready availability underscores the need for a reliable synthetic route for researchers who wish to incorporate this moiety into their molecules.

However, the key precursors for the synthesis of N-ethylsulfamide are widely available from a variety of suppliers. This accessibility makes the in-house synthesis of N-ethylsulfamide a feasible endeavor for a standard organic chemistry laboratory.

Table of Commercially Available Precursors:

PrecursorCAS NumberRepresentative Suppliers
Ethylamine75-04-7Sigma-Aldrich, Thermo Scientific[2], Allied Gases[3], Henan GP Chemicals[4], IndiaMART[5]
Sulfamoyl chloride7778-42-9Sigma-Aldrich, Santa Cruz Biotechnology[6], BLD Pharm[7], Clinivex[8], NINGBO INNO PHARMCHEM[9]

Laboratory Synthesis of N-Ethylsulfamide: A Self-Validating Protocol

The synthesis of N-ethylsulfamide can be reliably achieved through the reaction of ethylamine with sulfamoyl chloride. This is a standard nucleophilic substitution reaction at the sulfur center. The following protocol is designed to be self-validating, with clear steps and rationale.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products ethylamine Ethylamine reaction Reaction ethylamine->reaction + sulfamoyl_chloride Sulfamoyl Chloride sulfamoyl_chloride->reaction product N-Ethylsulfamide hcl HCl reaction->product reaction->hcl +

Caption: Reaction scheme for the synthesis of N-ethylsulfamide.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Ethylamine (e.g., 70% solution in water or as a neat liquid)

  • Sulfamoyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Causality: The reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive sulfamoyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting ethylamine and driving the reaction to completion.

  • Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the stirred ethylamine solution over a period of 30-60 minutes.

    • Causality: Slow, dropwise addition is crucial to maintain a low reaction temperature and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Self-Validation: TLC analysis will show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the N-ethylsulfamide product.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Causality: The sodium bicarbonate wash removes any remaining acidic impurities. The water and brine washes remove any water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Self-Validation: The purity of the final product should be assessed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G start Start setup Reaction Setup: Ethylamine, Triethylamine in DCM at 0 °C start->setup addition Dropwise Addition of Sulfamoyl Chloride in DCM setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: Quench with Water reaction->workup extraction Extraction and Washing: NaHCO₃, H₂O, Brine workup->extraction drying Dry Organic Layer (MgSO₄ or Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Laboratory workflow for the synthesis of N-ethylsulfamide.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of N-ethylsulfamide are not extensively documented, the broader class of sulfamides and related sulfonamides are of significant interest in drug development.[10][11] These functional groups are found in a wide range of clinically used drugs.[5][12]

The sulfamide moiety is valued for its:

  • Bioisosteric Replacement: It can serve as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability.[13]

  • Modulation of Physicochemical Properties: The substitution pattern on the sulfamide nitrogens allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • Versatile Synthetic Handle: The sulfamide group can be further functionalized, providing a scaffold for the synthesis of more complex molecules.

The related sulfoximine group has also seen a surge in interest in medicinal chemistry in recent years.[14][15][16][17]

Conclusion

N-ethylsulfamide, while not commercially available, represents an accessible and potentially valuable building block for medicinal chemists and researchers in drug discovery. Its synthesis from readily available precursors is straightforward and can be accomplished in a standard laboratory setting. The importance of the sulfamide and related functional groups in approved therapeutics suggests that simple, N-substituted sulfamides like N-ethylsulfamide are worthy of further investigation as components of novel bioactive molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sulfamoyl chloride. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed. [Link]

  • IndiaMART. Ethylamine - Ethanamine Latest Price, Manufacturers & Suppliers. [Link]

  • Allied Gases and Welding Supplies. Ethylamine. [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020 - ResearchGate. [Link]

  • Henan GP Chemicals Co.,Ltd. China Ethylamine Manufacturer, Suppliers and Factory. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

  • New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. | Semantic Scholar. [Link]

  • New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective | Request PDF - ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

using N-ethylsulfamide as a building block in organic synthesis

Application Note: Strategic Utilization of N-Ethylsulfamide in Medicinal Chemistry Abstract N-ethylsulfamide (CAS: 762-55-0) is a versatile, underutilized building block in medicinal chemistry, serving as a critical bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Ethylsulfamide in Medicinal Chemistry

Abstract

N-ethylsulfamide (CAS: 762-55-0) is a versatile, underutilized building block in medicinal chemistry, serving as a critical bioisostere for urea and sulfonamide moieties. Its unique structure—offering both a primary (


) and a secondary (

) sulfonamide nitrogen—provides distinct nucleophilic handles for the construction of unsymmetrical sulfamides and cyclic sultams. This guide details high-fidelity protocols for integrating N-ethylsulfamide into drug discovery libraries, focusing on regioselective alkylation, SuFEx-enabled coupling, and heterocyclic annulation.

Chemical Profile & Reactivity Logic

To successfully utilize N-ethylsulfamide, one must understand the electronic and steric differentiation between its two nitrogen atoms. Unlike symmetrical sulfamides, the ethyl group introduces a subtle inductive effect and steric bulk that can be exploited for regioselectivity.

Structural Properties
  • Formula:

    
    
    
  • MW: 124.16 g/mol

  • pKa:

    
     (Sulfamide NH protons are weakly acidic, comparable to phenols).
    
  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, MeCN); moderately soluble in water.

The Nucleophilicity Hierarchy

In substitution reactions, the unhindered primary amine (


) is generally the kinetic nucleophile. However, under thermodynamic control or specific deprotonation conditions (using bases like NaH), the negative charge density delocalizes.
  • Primary Handle (

    
    ):  Preferred site for condensation with aldehydes (Mannich-type) and reaction with highly reactive electrophiles (isocyanates).
    
  • Secondary Handle (

    
    ):  Less reactive due to steric hindrance, but can be targeted via specific stepwise protection-deprotection strategies or by exploiting the higher acidity of the proton on the alkylated nitrogen in certain transition states.
    

Visualization: Reactivity Pathways

The following diagram outlines the decision tree for functionalizing N-ethylsulfamide based on the desired target scaffold.

ReactivityPathways Start N-Ethylsulfamide (Building Block) Iso Reaction w/ Isocyanates Start->Iso R-NCO / DCM Alk Base-Promoted Alkylation Start->Alk R-X / K2CO3 Cyc Bis-Electrophile Annulation Start->Cyc X-(CH2)n-X Prod1 Sulfonylureas (Kinetic Control) Iso->Prod1 Prod2 Unsymmetrical Sulfamides (Thermodynamic Mix) Alk->Prod2 Prod3 Cyclic Sulfamides (Five/Six-Membered Rings) Cyc->Prod3

Figure 1: Strategic decision tree for N-ethylsulfamide functionalization.

Application I: Synthesis of Unsymmetrical Sulfamides

Unsymmetrical sulfamides (


) are potent inhibitors of carbonic anhydrase and valuable transition-state mimics for proteolytic enzymes. The challenge lies in preventing the formation of symmetrical byproducts (

).
Protocol A: Base-Promoted Direct Alkylation (Classic)

This method is best when the electrophile is a primary alkyl halide.

Reagents:

  • N-Ethylsulfamide (1.0 equiv)

  • Alkyl Bromide/Iodide (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with N-ethylsulfamide (1.0 mmol) and anhydrous MeCN (5 mL).

  • Activation: Add

    
     (2.0 mmol) and stir at room temperature for 15 minutes to facilitate partial deprotonation.
    
  • Addition: Add the Alkyl Bromide (1.0 mmol) dropwise. Note: Slow addition is crucial to minimize di-alkylation.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (stain with ninhydrin or

    
    ). Reaction time is typically 4–12 hours.
    
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Data Summary:

Parameter Specification
Yield Typically 50–70% (substrate dependent)

| Selectivity | Favors mono-alkylation on the primary


 due to sterics on the Et-side. |
| Major Byproduct  | Dialkylated species (

) |

Application II: SuFEx-Enabled Ligation (Modern)

For high-precision libraries, the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is superior. Here, N-ethylsulfamide acts as the nucleophile attacking a pre-formed sulfamoyl fluoride, or is converted into a sulfamoyl fluoride itself (though the latter is unstable for primary amines).

Strategy: Use a "Sulfur(VI) hub" approach. Since converting N-ethylsulfamide directly to a fluoride often leads to instability (azasulfene elimination), the best route is to react N-ethylsulfamide with a pre-activated partner.

Protocol B: Reaction with Sulfamoyl Fluorides

Reference Grounding: This approach adapts the SuFEx methodology described by Sharpless and Dong [1, 2].[1]

Reagents:

  • N-Ethylsulfamide (1.2 equiv)

  • Target Sulfamoyl Fluoride (

    
    ) or Imidazolium sulfonate (1.0 equiv)
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: THF or MeCN

Step-by-Step Procedure:

  • Dissolution: Dissolve the electrophilic partner (Sulfamoyl Fluoride) in anhydrous THF (0.2 M).

  • Coupling: Add N-ethylsulfamide (1.2 equiv) followed by DBU (2.0 equiv).

  • Monitoring: Stir at Room Temperature. SuFEx is rapid; conversion often completes within 1–2 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine.

  • Isolation: Dry over

    
     and concentrate. Recrystallization is often sufficient due to the "click" nature of the reaction.
    

Application III: Cyclic Sulfamide (Sultam) Synthesis

Cyclic sulfamides (e.g., 1,2,5-thiadiazolidine-1,1-dioxides) are privileged scaffolds in drug design, often serving as rigid proline mimetics.

Protocol C: Annulation with 1,3-Biselectrophiles

Reference Grounding: Based on general cyclic sulfamide synthesis strategies [3].

Reagents:

  • N-Ethylsulfamide (1.0 equiv)

  • 1,3-Dibromopropane (or substituted analog) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: To a solution of N-ethylsulfamide (1.0 mmol) in DMF (5 mL) at 0°C, carefully add NaH (2.5 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins at 0°C.

  • Cyclization: Add 1,3-dibromopropane (1.1 mmol) dropwise.

  • Temperature Ramp: Allow the reaction to warm to Room Temperature, then heat to 80°C for 6 hours.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow Diagram: Cyclic Scaffold Construction

CyclicSynthesis Start N-Ethylsulfamide + NaH (DMF, 0°C) Inter Dianion Intermediate Start->Inter Deprotonation Add Add 1,3-Dibromopropane Inter->Add Heat Heat to 80°C (6h) Add->Heat Cyclization Prod N-Ethyl-1,2,5-thiadiazolidine 1,1-dioxide Heat->Prod

Figure 2: One-pot cyclization protocol for sultam synthesis.

References

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.

  • Barrow, A. S., et al. "Synthesis of Unsymmetrical Sulfamides and Polysulfamides via SuFEx Click Chemistry." Chemical Science, 2020.[2]

  • Dou, D., et al. "General Synthesis of n-Membered Cyclic Sulfamides." Journal of Heterocyclic Chemistry, 2010.

  • Reitz, A. B., et al. "Sulfamide Bioisosteres: Synthesis and CNS Activity." Journal of Medicinal Chemistry, 2008.

Sources

Application

Application Note: N-Ethylsulfamide as a Novel Precursor for the Synthesis of Functional Polysulfamides

Abstract Polysulfamides, the sulfuryl analogs of polyureas, are an emerging class of polymers with significant potential in materials science and biomedicine due to their unique hydrogen-bonding capabilities and thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysulfamides, the sulfuryl analogs of polyureas, are an emerging class of polymers with significant potential in materials science and biomedicine due to their unique hydrogen-bonding capabilities and thermal stability.[1][2] This application note presents a prospective guide to the use of N-ethylsulfamide, a readily accessible but underexplored monomer, for the synthesis of novel linear polysulfamides. We provide detailed, research-oriented protocols for the synthesis of the N-ethylsulfamide precursor and its subsequent polymerization via step-growth polycondensation. Methodologies for comprehensive polymer characterization and a discussion of potential applications in drug delivery are included to provide a complete framework for researchers venturing into this innovative area of polymer chemistry.

Introduction: The Case for N-Ethylsulfamide-Based Polymers

The search for novel polymers with tunable properties for advanced applications, particularly in drug development, is a perpetual driver of chemical innovation. Polysulfamides have recently garnered attention as they are analogous to polyureas but possess distinct properties stemming from the substitution of a carbonyl group with a sulfonyl group (-SO₂-).[2][3] This substitution influences the hydrogen-bonding network, which can lead to significant changes in material properties such as mechanical strength, thermal stability, and solubility.[2][3]

While the polymerization of sulfamide and various aromatic or aliphatic bis-amines has been explored, the use of simple, N-alkylated sulfamides like N-ethylsulfamide as a primary building block remains a nascent concept.[1] The introduction of an N-ethyl group onto the polysulfamide backbone is hypothesized to confer several advantages:

  • Improved Solubility: The alkyl substituent can disrupt chain packing and hydrogen bonding, potentially rendering the polymer more soluble in common organic solvents, which is a frequent challenge with rigid-chain polymers.

  • Modified Mechanical Properties: The flexible ethyl group may act as an internal plasticizer, lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting material compared to its unsubstituted counterpart.

  • Tunable Hydrophilicity: The presence of the ethyl group alongside the polar sulfonyl and N-H groups creates a unique amphiphilic balance within the repeating unit, which could be advantageous for drug delivery applications.[4][5]

This guide provides the foundational chemistry and proposed methodologies to explore the synthesis and application of this novel class of N-ethyl-substituted polysulfamides.

Precursor Synthesis and Characterization: N-Ethylsulfamide

A reliable supply of high-purity monomer is critical for achieving high molecular weight polymers. N-ethylsulfamide can be synthesized via several established routes for preparing sulfonamides and sulfamides.[6][7] The classic and most direct approach involves the reaction of a sulfamoyl chloride with ethylamine.

Protocol: Synthesis of N-Ethylsulfamide

This protocol is based on the general principle of reacting a sulfonyl chloride with an amine.[6]

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Diethyl Ether

  • Ethylamine (2.0 M solution in THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Preparation of Sulfamoyl Chloride: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of sulfuryl chloride (1.0 eq) in anhydrous diethyl ether to 0°C. Add a solution of ammonia (2.0 eq) in diethyl ether dropwise while maintaining the temperature below 5°C. Stir for 2 hours at 0°C. The resulting white precipitate is sulfamide. Filter and react the crude sulfamide with an excess of sulfuryl chloride to yield sulfamoyl chloride. This intermediate is moisture-sensitive and should be used immediately or stored under inert conditions.

  • Amination Reaction: Dissolve the freshly prepared sulfamoyl chloride (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add ethylamine solution (1.1 eq) dropwise via a syringe, ensuring the temperature does not exceed 5°C. A white precipitate (ethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-ethylsulfamide.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-ethylsulfamide as a crystalline solid.

Physicochemical Properties of N-Ethylsulfamide
PropertyValueSource
Molecular FormulaC₂H₈N₂O₂S
Molecular Weight124.16 g/mol (Calculated)
AppearanceWhite crystalline solid(Expected)
Melting PointTo be determined experimentally
SolubilitySoluble in polar organic solvents(Expected)

Proposed Polymerization Route: Polycondensation

The synthesis of polysulfamides can be achieved through step-growth polymerization.[2] Given that N-ethylsulfamide possesses two reactive N-H protons, it can theoretically act as an AA-type monomer and be reacted with a BB-type electrophilic co-monomer, such as a diacyl chloride or a diisocyanate. However, for this note, we will focus on a more novel approach: the self-condensation of N-ethylsulfamide with a catalyst or thermal treatment to form a linear polymer with the elimination of ethylamine. A more controlled approach is the reaction of N-ethylsulfamide with a diol in a polycondensation reaction.

Protocol: Synthesis of Poly(N-ethylsulfamide-co-alkylene ether) via Polycondensation

This proposed protocol adapts the principles of polycondensation for preparing polyesters and polyamides.[8][9]

Materials:

  • N-Ethylsulfamide (1.0 eq)

  • 1,6-Hexanediol (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 mol%)

  • Anhydrous Toluene or Xylene

  • Methanol

Equipment:

  • Three-necked flask

  • Dean-Stark apparatus

  • Condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • To the reaction flask, add N-ethylsulfamide, 1,6-hexanediol, and the p-TSA catalyst.

  • Add enough anhydrous toluene to suspend the reactants and fill the Dean-Stark trap.

  • Purge the system with nitrogen for 15 minutes.

  • Heat the mixture to reflux (~110-140°C) with vigorous stirring. Water, the condensation byproduct, will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by the amount of water collected. Continue the reaction for 24-48 hours, or until no more water is evolved.

  • Cool the reaction mixture to room temperature. The polymer may precipitate.

  • Pour the viscous solution or slurry into a large volume of cold methanol with rapid stirring to precipitate the polymer.

  • Filter the resulting solid, wash thoroughly with fresh methanol to remove unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Polymerization Workflow Diagram

PolycondensationWorkflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification Monomers N-Ethylsulfamide + 1,6-Hexanediol Reflux Heat to Reflux (110-140°C) Monomers->Reflux Add to Flask Catalyst p-TSA Catalyst Catalyst->Reflux Solvent Anhydrous Toluene Solvent->Reflux WaterRemoval Azeotropic Removal of Water via Dean-Stark Reflux->WaterRemoval 24-48h Cooling Cool to Room Temp WaterRemoval->Cooling Reaction Complete Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Oven Drying Filtration->Drying Product Final Polymer Drying->Product

Caption: Workflow for the synthesis of polysulfamide via polycondensation.

Polymer Characterization

Confirming the structure and determining the properties of the newly synthesized polymer are crucial validation steps.

Analytical Techniques and Expected Results
TechniquePurposeExpected Result / Observation
FTIR Spectroscopy Confirm functional groupsDisappearance of O-H stretch from diol. Appearance of characteristic S=O stretches (~1350 & 1150 cm⁻¹), and N-H stretch (~3300 cm⁻¹).
¹H & ¹³C NMR Spectroscopy Elucidate polymer structureSignals corresponding to the ethyl group and the hexylene chain integrated in the correct ratio. Chemical shifts will confirm the formation of the sulfamide-ether linkage.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity (Đ)A unimodal distribution indicating successful polymerization. Target Mn > 5,000 g/mol with Đ between 1.5-2.5, typical for step-growth.
Differential Scanning Calorimetry (DSC) Measure thermal transitions (Tg, Tm)A distinct glass transition temperature (Tg), which will be indicative of the polymer's amorphous or semi-crystalline nature.[10]
Thermogravimetric Analysis (TGA) Assess thermal stabilityDecomposition temperature (Td), expected to be high (>300°C) for polysulfamides.[2][10]

Prospective Applications in Drug Development

The unique structure of N-ethyl-substituted polysulfamides makes them attractive candidates for drug delivery systems.[3][4] The polymer backbone, with its hydrogen-bond donors and acceptors, can interact with encapsulated drug molecules, while the overall polymer properties can be tuned for controlled release.

Concept: Nanoparticle-Based Drug Delivery

Polymeric nanoparticles are effective vehicles for improving the bioavailability and targeting of therapeutic agents.[5] The synthesized polysulfamide could be formulated into nanoparticles encapsulating a hydrophobic drug.

DrugDelivery cluster_formulation Nanoparticle Formulation cluster_system Drug Delivery System cluster_release Controlled Release Polymer Polysulfamide Solution NP_Formation Nanoprecipitation (Solvent Displacement) Polymer->NP_Formation Drug Hydrophobic Drug Drug->NP_Formation Nanoparticle Polymer Matrix Encapsulated Drug NP_Formation->Nanoparticle Self-Assembly Release Sustained Drug Release (Diffusion/Degradation) Nanoparticle->Release In Vivo Environment Target Target Cell / Tissue Release->Target Therapeutic Effect

Caption: Conceptual model for a polysulfamide-based drug delivery system.

Protocol: Nanoparticle Formulation via Nanoprecipitation

Principle: This method involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate as nanoparticles.

Procedure:

  • Dissolve 50 mg of the synthesized polysulfamide and 5 mg of a model hydrophobic drug (e.g., Paclitaxel) in 5 mL of a suitable organic solvent (e.g., acetone or THF).

  • In a separate beaker, prepare 20 mL of an aqueous solution, optionally containing a surfactant (e.g., Pluronic F-127, 0.5% w/v) to improve colloidal stability.

  • While vigorously stirring the aqueous phase, add the organic solution dropwise.

  • A milky suspension should form immediately, indicating nanoparticle formation.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by centrifugation and characterized for size, zeta potential, drug loading, and release kinetics.

Conclusion

N-ethylsulfamide presents an exciting and unexplored avenue for the creation of novel polysulfamides. The synthetic routes proposed in this note are grounded in established polymerization principles and offer a clear path for researchers to synthesize and characterize these new materials. The potential for tuning solubility, thermal properties, and biocompatibility by introducing the N-ethyl moiety makes these polymers highly promising candidates for advanced applications, particularly in the sophisticated field of controlled drug delivery. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising new class of functional polymers.

References

  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. Available at: [Link]

  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. NCL. Available at: [Link]

  • Li, Z., et al. (2021). Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). Macromolecules, 54(16), 7583–7593. Available at: [Link]

  • Theato, P., et al. (2019). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Amine, M., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science, 11(29), 7619-7625. Available at: [Link]

  • Amine, M., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. ACS Polymers Au, 3(1), 2-12. Available at: [Link]

  • Amine, M., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-chloroethylsulfamides. Available at: [Link]

  • PubChem. (n.d.). n-Ethylsulfonamide. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. National Institutes of Health. Available at: [Link]

  • Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Available at: [Link]

  • National Institutes of Health. (2024). Self-immolative polydisulfides and their use as nanoparticles for drug delivery systems. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Polycondensation using alkyl chlorosilanes/silicon tetrachloride: Preparation of poly(1,4-benzamide). Available at: [Link]

  • MDPI. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available at: [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Ethylsulfamide Derivatization

Introduction: The Sulfamide Bioisostere N-ethylsulfamide ( ) moieties are critical bioisosteres for ureas and sulfonamides in drug discovery, offering improved hydrolytic stability and unique hydrogen-bonding geometries....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfamide Bioisostere

N-ethylsulfamide (


) moieties are critical bioisosteres for ureas and sulfonamides in drug discovery, offering improved hydrolytic stability and unique hydrogen-bonding geometries.[1] However, their synthesis is often plagued by competitive hydrolysis, poor solubility, and regioselectivity issues (N- vs. O-alkylation).[1]

This guide provides optimized workflows for the two primary derivatization pathways:

  • The Electrophilic Pathway: Coupling sulfamoyl chlorides with amines.[1]

  • The Nucleophilic Pathway: Functionalizing the sulfamide nitrogen via Mitsunobu or direct alkylation.[1]

Module 1: The Electrophilic Pathway (Sulfamoyl Chloride Coupling)

The most common route to N-ethylsulfamide derivatives involves reacting an amine scaffold (


) with N-ethylsulfamoyl chloride (

) or reacting a scaffold sulfamoyl chloride with ethylamine.[1]
Critical Troubleshooting: Hydrolysis & Reactivity

The Problem: Sulfamoyl chlorides are highly moisture-sensitive.[1] A common failure mode is the rapid hydrolysis of the chloride to the sulfonic acid (


) before coupling occurs, leading to low yields.

Optimized Protocol: To maximize conversion, you must control the Base/Solvent/Temperature triad.[1]

ParameterStandard ConditionOptimized Condition Why?
Solvent DCM (Methylene Chloride)Anhydrous THF or MeCN DCM often contains trace HCl/water stabilizers.[1] THF coordinates the intermediate, stabilizing the transition state.
Base Pyridine (Excess)TEA (1.2 eq) + DMAP (0.1 eq) Pyridine can be difficult to remove.[1] TEA/DMAP acts as a nucleophilic catalyst, accelerating the reaction faster than hydrolysis can occur.[1]
Temperature

to RT

Low temperature suppresses the competitive hydrolysis pathway and prevents decomposition of the sulfamoyl chloride.[1]
Addition Rapid additionSlow, dropwise (30 min) Prevents localized exotherms that degrade the sulfamoyl chloride.[1]
Step-by-Step Workflow: The "Low-Temp" Coupling
  • Preparation: Charge the reaction vessel with the amine scaffold (

    
     equiv) and anhydrous THF (
    
    
    
    ).
  • Activation: Add Triethylamine (

    
     equiv) and DMAP (
    
    
    
    equiv). Cool to
    
    
    (dry ice/acetone bath).
  • Addition: Dissolve N-ethylsulfamoyl chloride (

    
     equiv) in minimal THF. Add dropwise over 30 minutes.
    
    • Note: If generating the chloride in situ from sulfuryl chloride (

      
      ), ensure excess 
      
      
      
      is removed via vacuum before adding the amine.[1]
  • Ramp: Allow the mixture to warm to

    
     over 2 hours. Do not heat to reflux unless conversion stalls.[1]
    
  • Quench: Quench with saturated

    
     solution.
    
Visualizing the Pathway

SulfamideCoupling Start Amine Scaffold (R-NH2) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent N-Ethylsulfamoyl Chloride Reagent->Inter Product N-Ethylsulfamide Derivative Inter->Product Elimination of Cl- Hydrolysis Hydrolysis (Byproduct) Inter->Hydrolysis +H2O (Avoid!) Base Base (TEA/DMAP) HCl Scavenging Base->Inter Catalysis Base->Product Salts out HCl

Caption: Mechanism of sulfamoyl chloride coupling. Note the critical competition between product formation and hydrolysis at the intermediate stage.

Module 2: The Nucleophilic Pathway (Mitsunobu & Alkylation)

When the sulfamide core (


) is already established, further functionalization often requires alkylation.[1]
Critical Troubleshooting: N- vs. O-Alkylation

The Problem: The sulfamide proton is acidic (


). Under basic conditions, the negative charge delocalizes onto the oxygen, leading to competitive O-alkylation (formation of sulfimidates) vs. the desired N-alkylation.

Optimized Protocol: The Mitsunobu Reaction The Mitsunobu reaction is superior to direct alkylation (Base + Alkyl Halide) because it proceeds under neutral conditions, favoring N-alkylation due to the specific mechanism involving the betaine intermediate.

ComponentRecommendationFunction
Phosphine

or Polymer-bound

Generates the oxyphosphonium intermediate.[1] Polymer-bound aids purification.[1]
Azo Reagent DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD (more stable, less explosive risk).[1]
Solvent Toluene or DCM Avoid polar aprotic solvents (DMF/DMSO) if possible, as they can encourage O-alkylation side reactions.[1]
Order of Addition

+ Alcohol

Azo

Sulfamide
Pre-forming the betaine ensures the alcohol is activated before the sulfamide is exposed.
FAQ: Troubleshooting Common Failures

Q: My reaction yields are inconsistent when using sulfuryl chloride (


) to make the starting material. 
A:  Sulfuryl chloride is notoriously difficult to control because it can chlorinate the alkyl chain or produce symmetric sulfamides (

).[1]
  • Fix: Switch to Chlorosulfonyl Isocyanate (CSI) . React CSI with tert-butanol to form

    
    , then react with ethylamine to get 
    
    
    
    .[1] Deprotect with TFA to get pure
    
    
    .[1] This "Burgess-type" pathway is cleaner.[1]

Q: I see a "gum" forming during the reaction that stops stirring. A: This is likely the triethylamine hydrochloride salt precipitating out in non-polar solvents like DCM.[1]

  • Fix: Switch to THF (solubilizes the intermediate better) or add a co-solvent like minimal DMF. Alternatively, use a stronger, non-nucleophilic base like LiHMDS at

    
     for difficult substrates to keep the anion soluble.[1]
    

Q: How do I purify N-ethylsulfamides? They streak on silica. A: Sulfamides are polar and hydrogen-bond donors.[1]

  • Fix: Use DCM:MeOH (95:5) with 0.1% Ammonium Hydroxide or Triethylamine in the eluent.[1] The base deprotonates residual silanols on the silica, sharpening the peak shape.

Module 3: Advanced "Green" Synthesis (Catalytic Trans-sulfamoylation)

For highly sensitive scaffolds where acid chlorides are too harsh, use Trans-sulfamoylation .[1] This involves reacting a "sulfamide donor" with your amine in the presence of a catalyst.[1]

Reagents:

  • Donor: N,N-dimethylsulfamide (

    
    ) or N-ethylsulfamide.[1]
    
  • Catalyst: Metal triflates (e.g.,

    
    ) or heterogeneous catalysts (e.g., Sulfated Titania).[1]
    
  • Conditions: Reflux in Dioxane or Toluene.[1]

Mechanism Decision Tree:

OptimizationTree Start Start: N-Ethylsulfamide Derivatization Substrate What is your starting material? Start->Substrate Amine Amine Scaffold (R-NH2) Substrate->Amine Alcohol Alcohol Scaffold (R-OH) Substrate->Alcohol Sens Is the amine acid-sensitive? Amine->Sens MethodC Method C: Mitsunobu Reaction (DIAD, PPh3) Alcohol->MethodC Direct Coupling MethodA Method A: Sulfamoyl Chloride (-78°C, TEA, THF) Sens->MethodA No MethodB Method B: Trans-sulfamoylation (Sc(OTf)3, Reflux) Sens->MethodB Yes

Caption: Decision matrix for selecting the optimal reaction pathway based on substrate stability.

References

  • Winum, J. Y., et al. (2005).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Discusses the stability and bioisostere properties of sulfamides).

  • Rebros, M., et al. (2010).[1] "Synthesis of N-substituted sulfamides." Advanced Synthesis & Catalysis. (Key reference for trans-sulfamoylation methodologies). [1]

  • Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie. (Modern approach using Sulfonyl Fluorides as stable alternatives to Chlorides).[1] [1]

  • Nicolaou, K. C., et al. (2000).[1] "New Uses for the Burgess Reagent in Chemical Synthesis." Chemistry - A European Journal.[1] (Details the formation of cyclic sulfamides and inner salts).

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of N-ethylsulfamide

Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of N-ethylsulfamide by LC-MS/MS. As a small, polar molecule, N-ethylsulfamide presents unique analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of N-ethylsulfamide by LC-MS/MS. As a small, polar molecule, N-ethylsulfamide presents unique analytical hurdles, with matrix effects being a primary contributor to inaccurate and imprecise results. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of matrix effects and to offer practical, field-proven strategies for their mitigation and elimination. Our approach moves beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and self-validating analytical method.

Section 1: Foundational Understanding of Matrix Effects

This section provides answers to frequently asked questions regarding the nature of matrix effects and how to diagnose their presence in your N-ethylsulfamide assay.

Q1: What is the matrix effect, and why is it a significant problem for N-ethylsulfamide analysis?

The matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS), this interference occurs within the ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] For N-ethylsulfamide, a small polar compound, this is particularly problematic in complex biological matrices like plasma, urine, or tissue homogenates.

The core issue is that endogenous matrix components (e.g., phospholipids, salts, proteins) can co-extract with N-ethylsulfamide and, if not chromatographically resolved, enter the mass spectrometer's ion source simultaneously.[5] These components can compete for the available charge, alter the droplet fission process in the electrospray ionization (ESI) plume, or change the local chemical environment, thereby suppressing the ionization of the target analyte.[2][3] This leads to poor accuracy, high variability, and a loss of sensitivity in the assay, compromising the reliability of quantitative results.[6]

Q2: What are the most common sources of matrix effects in biological samples?

The primary culprits behind matrix effects are endogenous and exogenous substances present in the biological sample. Understanding these sources is the first step toward effective removal.

Source Category Specific Examples Mechanism of Interference
Endogenous Components Phospholipids (e.g., from cell membranes), Lysophospholipids, Salts, Endogenous metabolites, Proteins, Amino AcidsCo-elute with polar analytes, especially in reversed-phase chromatography, and are highly ionizable, leading to significant ion suppression.[5][7]
Exogenous Components Anticoagulants (e.g., EDTA, Heparin), Dosing vehicles (e.g., PEG 400), Co-administered drugs and their metabolites, Plasticizers, DetergentsCan be introduced during sample collection, storage, or preparation and may interfere with ionization.[5] Detergents, in particular, should be avoided when cleaning glassware for ESI-MS analysis.[8]
Chromatographic Factors Mobile phase additives (e.g., TFA, TEA), Contaminants in solvents or reagentsNon-volatile additives can form adducts or suppress ionization.[3] Impurities in low-quality solvents can also contribute to background noise and suppression.[9]
Q3: How can I systematically assess the matrix effect in my assay?

Assessing the matrix effect is a mandatory part of method validation as per regulatory guidelines.[4] The most common and direct method is the post-extraction spike comparison . This quantitative approach allows you to measure the exact percentage of ion suppression or enhancement.

Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike N-ethylsulfamide and its internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples (from at least 6 different sources) through the entire sample preparation procedure. Spike N-ethylsulfamide and IS into the final, extracted blank matrix just before LC-MS/MS analysis.

    • Set C (Pre-Extraction Spike): Spike N-ethylsulfamide and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze and Calculate:

    • Analyze all samples from Set A and Set B by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for the analyte and the IS using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A MF of 1 indicates no matrix effect. A MF < 1 indicates ion suppression, and a MF > 1 indicates ion enhancement.

    • The IS-Normalized MF is then calculated to determine if the IS effectively compensates for the matrix effect:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Interpretation of Results:

IS-Normalized MF Value Interpretation Action Required
0.85 - 1.15Acceptable. The IS adequately tracks and corrects for the matrix effect.Proceed with method validation.
< 0.85 or > 1.15Unacceptable. The matrix effect is significant and not compensated for by the IS.Method optimization is required (See Section 2 & 3).

For a qualitative view, post-column infusion can be used during method development to identify regions of ion suppression in the chromatogram.[10] This involves infusing a standard solution of N-ethylsulfamide directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal indicate retention times where co-eluting matrix components cause ion suppression.[10]

Section 2: Proactive Mitigation Strategies

The most robust analytical methods are designed from the outset to minimize matrix effects. This section details the critical choices in sample preparation and chromatography.

Q4: How do I select the most effective sample preparation technique to remove interferences?

Improving sample preparation is the most effective way to combat matrix effects.[1][11] The goal is to selectively isolate N-ethylsulfamide while removing as many interfering components as possible.[2] The choice of technique involves a trade-off between speed, cost, and cleanliness.

G cluster_start Start: Assess Assay Requirements cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_end Final Method Start High Throughput Needed? PPT Use Protein Precipitation (e.g., Acetonitrile) Start->PPT Yes LLE Use Liquid-Liquid Extraction (e.g., MTBE, Ethyl Acetate) Start->LLE No PPT_Check Matrix Effects Acceptable? PPT->PPT_Check Fast but 'dirty' PPT_Check->LLE No End Finalize Method PPT_Check->End Yes LLE_Check Analyte Recovery & Matrix Effects Acceptable? LLE->LLE_Check Removes phospholipids SPE Use Solid-Phase Extraction (e.g., Mixed-Mode, HILIC) LLE_Check->SPE No LLE_Check->End Yes SPE_Check Cleanest Extract Achieved? SPE->SPE_Check Most selective SPE_Check->LLE Re-optimize LLE/SPE SPE_Check->End Yes

Comparison of Common Sample Preparation Techniques:

Technique Principle Pros for N-ethylsulfamide Cons for N-ethylsulfamide
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid.Fast, simple, inexpensive, high recovery for polar analytes.Non-selective; phospholipids and other endogenous components remain in the supernatant, often causing significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its polarity and solubility.Can effectively remove highly polar salts and non-polar phospholipids. Cleaner than PPT.[2]Recovery of polar N-ethylsulfamide into an organic solvent can be challenging and may require pH adjustment or salting-out.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[1][2] Mixed-mode or HILIC SPE phases can be very effective for polar compounds.More time-consuming and expensive; requires careful method development.

Recommendation for N-ethylsulfamide: Start with LLE or SPE. While PPT is fast, the high likelihood of ion suppression from co-extracted phospholipids often makes it unsuitable for sensitive, regulated bioanalysis.[6] A mixed-mode cation exchange SPE protocol is often an excellent choice for retaining a polar, potentially basic compound like N-ethylsulfamide while washing away neutral and acidic interferences.

Q5: How should I optimize my chromatography to separate N-ethylsulfamide from matrix interferences?

Chromatographic separation is your second line of defense.[3] The goal is to ensure that even if interfering compounds are extracted, they do not elute at the same time as your analyte.

  • Column Chemistry: For a polar molecule like N-ethylsulfamide, standard C18 columns may provide insufficient retention, causing it to elute early with phospholipids and other interferences.[12] Consider these alternatives:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for polar analytes. It uses a high organic mobile phase, which can also enhance ESI sensitivity.

    • Polar-Embedded or Polar-Endcapped C18 Columns: These columns offer alternative selectivity and better retention for polar compounds compared to traditional C18 phases.

  • Mobile Phase Optimization:

    • pH: Adjust the mobile phase pH to ensure N-ethylsulfamide is in a single, charged form (typically pH 2 units below its pKa for a base). This improves peak shape and ionization efficiency.[8]

    • Modifiers: Use volatile modifiers like formic acid or ammonium formate (typically 0.1%).[12] These aid in protonation for positive ion mode ESI without causing significant signal suppression. Avoid non-volatile buffers like phosphate.

  • Gradient Adjustment: Develop a gradient that provides sufficient retention for N-ethylsulfamide, moving it away from the solvent front where most matrix components elute.[12]

Q6: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) crucial?

While the goal is to eliminate matrix effects, sometimes residual, variable suppression is unavoidable. An internal standard (IS) is used to compensate for this variability.[11] A SIL-IS (e.g., N-ethylsulfamide-d5) is the gold standard because it has nearly identical physicochemical properties to the analyte.[11] It will co-elute perfectly and experience the same degree of ion suppression or enhancement.[11] By monitoring the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving matrix effects when they are compromising your data quality.

Q7: My N-ethylsulfamide signal is low and highly variable across different plasma lots. How do I confirm ion suppression is the cause?

This is a classic symptom of matrix effects. The variability between different sources of matrix is a key indicator.[1]

G cluster_start Initial Observation cluster_diag Diagnosis cluster_sol Solution Path cluster_end Validation Start Low & Variable Signal Across Matrix Lots Check_ME Perform Post-Extraction Spike Experiment (See Protocol) Start->Check_ME Result IS-Normalized Matrix Factor < 0.85? Check_ME->Result Improve_Cleanup Improve Sample Cleanup (Move from PPT to LLE/SPE) Result->Improve_Cleanup Yes Optimize_LC Optimize Chromatography (Change column, modify gradient) Result->Optimize_LC Yes Dilute Dilute Sample (If sensitivity allows) Result->Dilute Yes Revalidate Re-assess Matrix Effect and Validate Method Result->Revalidate No (Problem is elsewhere, e.g., analyte stability) Improve_Cleanup->Revalidate Optimize_LC->Revalidate Dilute->Revalidate

Step-by-Step Diagnostic Plan:

  • Confirm the Problem Quantitatively: Execute the post-extraction spike experiment described in Q3 using at least six different lots of your biological matrix. If the coefficient of variation (%CV) of the matrix factor is high (>15%) and the IS-normalized MF is outside the 0.85-1.15 range, you have confirmed a problematic and variable matrix effect.

  • Identify the Suppression Zone: Use the post-column infusion technique (as described in Q3) to see where in the chromatogram the suppression is occurring.

  • Analyze Your Current Method:

    • Does your N-ethylsulfamide peak elute in this suppression zone?

    • Are you using a simple protein precipitation? This is the most likely cause.

    • Is your analyte eluting very early (low retention)? This increases the chance of co-elution with phospholipids.

Q8: I've confirmed my analyte elutes in a zone of ion suppression. What is the most effective way to fix this?

You have two primary strategies, which can be used in combination:

  • Improve Chromatographic Separation (Move the Analyte): This is often the easiest first step.[3]

    • Action: Modify your LC gradient to increase the retention time of N-ethylsulfamide, moving it out of the "suppression zone" which is typically in the first few minutes of a reversed-phase run.

    • Action: If increasing retention isn't possible or effective, switch to a different column chemistry (e.g., from C18 to HILIC) to fundamentally change the elution profile of both the analyte and the interferences.

  • Improve Sample Cleanup (Remove the Interference): This is the most robust and reliable solution.[1][7]

    • Action: If you are using protein precipitation, switch to LLE or SPE. This is the most common and impactful change to reduce matrix effects.[2][6]

    • Action: If you are already using LLE or SPE, re-optimize the procedure. Experiment with different extraction solvents (for LLE) or different wash and elution steps (for SPE) to achieve a cleaner extract.

Q9: My sensitivity is sufficient, but I'm still fighting matrix effects. Is simple dilution a valid strategy?

Yes, dilution can be a simple and effective strategy, but only if you have adequate sensitivity.[3] Diluting the sample extract with the mobile phase reduces the concentration of both the analyte and the interfering matrix components. This can often lower the concentration of the interferences below the threshold where they cause significant ion suppression.

  • When to Use: This is a good option when you have a high-concentration sample and your assay's sensitivity is not a limiting factor.

  • Caution: This approach reduces the concentration of your analyte, so it may not be feasible for assays requiring a very low limit of quantitation (LOQ). Always validate that your diluted sample concentration is still well above the LOQ.

References
  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.
  • Clinical Chemistry. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • ResearchGate. (2011). (PDF) Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: Application to a human pharmacokinetic study.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • eScholarship.org. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • AMSbiopharma. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • Chromatography Online. (2014). Ion Suppression in LC–MS–MS — A Case Study.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biological Variability in N-Ethylsulfamide Batches

Status: Operational Role: Senior Application Scientist Topic: N-Ethylsulfamide Batch Consistency & Biological Activity Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Biologists[1] Introduction: Why Your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: N-Ethylsulfamide Batch Consistency & Biological Activity Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Biologists[1]

Introduction: Why Your Data Isn't Reproducible

Inconsistency in biological data involving N-ethylsulfamide derivatives is a frequent, high-impact issue in hit-to-lead optimization. While often attributed to "biological noise," the root cause is frequently chemical instability or physical polymorphism inherent to the sulfamide (


) and sulfonamide moieties.[1]

This guide moves beyond basic troubleshooting to address the specific molecular vulnerabilities of N-ethylsulfamide batches. It provides a self-validating framework to ensure your


 shifts are real, not artifacts of degradation or precipitation.[1]

Module 1: Chemical Purity & The "Invisible" Impurities

The Problem: Acid-Catalyzed Hydrolysis

Unlike amides, sulfamides and sulfonamides possess a distinct vulnerability to acidic hydrolysis.[1][2] If your N-ethylsulfamide batch was exposed to acidic conditions during synthesis workup (e.g., HCl salt formation) or storage, it may have partially degraded.[1]

The Mechanism: The


 bond is susceptible to cleavage in acidic media.[2] For N-ethylsulfamide, this releases ethylamine  and the corresponding sulfonic/sulfamic acid  precursor.
  • Biological Impact: Ethylamine is a primary amine that can react non-specifically with assay reagents or target proteins (Schiff base formation), creating false positives.[1] The resulting acidic shift in the stock solution can also denature sensitive enzymes.

Diagnostic Protocol: The "Purity Check"

Do not rely solely on the vendor's Certificate of Analysis (CoA) if the bottle has been opened.

  • LC-MS Verification: Run a standard reverse-phase gradient.

    • Watch for: A peak with

      
       (loss of ethyl group) or the mass of the sulfonic acid parent.
      
    • Note: Ethylamine itself is often too small/polar to see on standard C18 columns without derivatization.[1]

  • 
    H-NMR Validation: 
    
    • Check the integral ratio of the ethyl group signals (

      
       ppm triplet, 
      
      
      
      ppm quartet) against the aromatic core. A loss of stoichiometry indicates hydrolysis or incorrect salt form calculation.[1]
Visualizing the Degradation Pathway

degradation_pathway cluster_0 Intact Molecule cluster_1 Hydrolytic Cleavage (Acidic pH) cluster_2 Degradation Artifacts Compound N-Ethylsulfamide (Active Agent) Intermediate Transition State (Protonated Nitrogen) Compound->Intermediate + H3O+ Product1 Sulfonic/Sulfamic Acid (pH Drop / Inactive) Intermediate->Product1 Product2 Ethylamine (Reactive Nucleophile) Intermediate->Product2

Figure 1: Acid-catalyzed hydrolysis mechanism of N-ethylsulfamide, leading to active impurities.[1]

Module 2: Physical State & Solubility Traps

The Problem: Polymorphism & Dissolution Kinetics

Sulfonamides and sulfamides are notorious for exhibiting polymorphism (existing in multiple crystal forms).[1]

  • Batch A (Amorphous/Metastable): Dissolves rapidly. High apparent concentration.[1] High potency.

  • Batch B (Crystalline/Stable): Dissolves slowly.[1] May not reach full concentration in DMSO within the standard 15-minute prep time.[1] Low apparent potency.[1]

The "Crash Out" Phenomenon

N-ethylsulfamide derivatives often have limited aqueous solubility.[1] When a high-concentration DMSO stock (e.g., 10 mM) is spiked into aqueous assay buffer, the compound may precipitate as invisible colloidal aggregates.[1]

  • Result: These aggregates can sequester enzyme targets (non-specific inhibition), leading to false positive

    
     values that vary wildly between batches depending on mixing speed and temperature.[1]
    
Troubleshooting Table: Physical Characterization
ObservationPotential CauseVerification StepCorrective Action
Inconsistent

Incomplete solubilization (Polymorphism)Visual inspection of DMSO stock; Kinetic Solubility AssaySonicate stocks for 20 mins at 40°C; Switch to amorphous dispersion if possible.
Steep Hill Slope (>2.0) Colloidal Aggregation (Promiscuous inhibitor)Add 0.01% Triton X-100 to assay bufferIf activity disappears with detergent, it was an artifact.[1]
Shift in Potency >3x Hydrate formation (Water uptake)TGA (Thermogravimetric Analysis) or Karl Fischer titrationStore in desiccator; re-calculate molarity based on water content.[1]

Module 3: Experimental Workflow & FAQ

Standardized Solubilization Protocol

To ensure batch-to-batch consistency, treat every solid batch as a potential variable.

  • Weighing: Never weigh less than 2 mg to avoid static/balance errors.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).[1] Water in DMSO accelerates hydrolysis.[1]

  • Dissolution: Vortex for 60 seconds, then sonicate for 10 minutes .

    • Why? This breaks up stable crystal polymorphs that vortexing alone cannot dissolve.[1]

  • Clarification: Centrifuge the stock plate (1000 x g, 1 min) to pellet any undissolved micro-particles before pipetting.

Troubleshooting Decision Tree

troubleshooting_tree Start Issue: Batch-to-Batch Activity Variation CheckLCMS 1. Check Purity (LC-MS) Is the parent peak intact? Start->CheckLCMS CheckSolubility 2. Check Solubility Is solution clear after sonication? CheckLCMS->CheckSolubility Yes Hydrolysis Cause: Hydrolysis/Degradation Action: Re-synthesize or repurify CheckLCMS->Hydrolysis No (Degraded) CheckAgg 3. Check Aggregation Does detergent (0.01%) kill activity? CheckSolubility->CheckAgg Yes Polymorph Cause: Polymorphism Action: Heat/Sonicate DMSO stock CheckSolubility->Polymorph No (Precipitate) Artifact Cause: Colloidal Aggregation Action: Add detergent to assay CheckAgg->Artifact Yes (Activity lost) Valid Cause: True Biological Variance Action: Check cell passage/reagent lots CheckAgg->Valid No (Activity remains)

Figure 2: Systematic workflow for isolating the source of N-ethylsulfamide inconsistency.

Frequently Asked Questions (FAQ)

Q: My N-ethylsulfamide batch turned slightly yellow after a month in DMSO. Is it safe to use? A: Proceed with caution. Color change often indicates oxidation of trace impurities (like residual anilines) or hydrolysis.[1] While the color itself might be a minor impurity (


), it signals that the conditions (likely moisture ingress) were sufficient to cause chemical change. Run an LC-MS check.[1] If the parent peak is 

, it may be salvageable, but for critical

determination, discard it.[1]

Q: Why does the potency drop when I dilute the compound in PBS compared to Tris buffer? A: This is likely a pH-dependent solubility or ionization issue . The sulfonamide


 is acidic (pKa typically 9-10, but lower with electron-withdrawing groups).[1]
  • Explanation: In Tris (often pH 7.4-8.0), a fraction of the compound may be ionized (more soluble).[1] In slightly more acidic buffers, it becomes neutral and may precipitate (crash out).[1]

  • Fix: Measure the pH of your final assay buffer after adding the compound stock to ensure it hasn't shifted, and ensure the buffer capacity is sufficient.

Q: Can I freeze-thaw my N-ethylsulfamide DMSO stocks? A: Avoid if possible. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the hygroscopic DMSO.[1] This water promotes the acid-catalyzed hydrolysis described in Module 1.[1]

  • Best Practice: Aliquot stocks into single-use vials. Store at -20°C.

References

  • BenchChem Technical Support. (2025).[1][2] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.[1][2] Link[1]

  • Sainz-Díaz, C. I., et al. (2018).[1] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[1] Journal of Pharmaceutical Sciences.[1] Link

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions.[1][2] Journal of Hazardous Materials.[1] Link

  • Kraker, G. (2021).[1] How to Identify and Prevent Batch Effects in Longitudinal Flow Cytometry Research Studies. Cytek Biosciences.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Ethylsulfamide vs. Traditional Sulfamoylating Agents

Content Type: Technical Comparison Guide Subject: N-Ethylsulfamide (CAS: 16974-32-6) as a Stable Sulfamoylating Agent Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-Ethylsulfamide (CAS: 16974-32-6) as a Stable Sulfamoylating Agent Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Shift to Stable Donors

The introduction of the sulfamoyl moiety (


 or 

) is a critical step in the synthesis of carbonic anhydrase inhibitors, anticonvulsants, and HIV protease inhibitors. Historically, this transformation relied on highly reactive, volatile, and corrosive electrophiles like Sulfamoyl Chloride or Chlorosulfonyl Isocyanate (CSI) .

N-Ethylsulfamide represents a paradigm shift toward "Trans-sulfamoylation"—a strategy utilizing stable, solid sulfamide donors to transfer the sulfamoyl group under catalytic conditions. This guide compares N-Ethylsulfamide against its reactive counterparts, demonstrating its superiority in safety profile and atom economy for late-stage functionalization, despite lower intrinsic reactivity.

Technical Profile: N-Ethylsulfamide[1]

  • Chemical Name: N-Ethylsulfamide[1]

  • Formula:

    
    
    
  • Physical State: White crystalline solid

  • Melting Point: ~56-60 °C

  • Reactivity Mode: Nucleophilic (native) or Electrophilic (via trans-sulfamoylation activation)

  • Key Advantage: Bench-stable solid; eliminates the risk of

    
     gas evolution and explosive decomposition associated with sulfamoyl chlorides.
    

Comparative Analysis

The following analysis contrasts N-Ethylsulfamide with the three industry-standard alternatives: Sulfamoyl Chloride , Chlorosulfonyl Isocyanate (CSI) , and Burgess-type Reagents .

Performance Matrix
FeatureN-Ethylsulfamide Sulfamoyl Chloride (

)
Chlorosulfonyl Isocyanate (CSI) Burgess-type Reagents
Stability High (Stable solid, indefinite shelf life)Low (Decomposes to

; hygroscopic)
Low (Violent reaction with water)Medium (Hygroscopic solid)
Reactivity Low (Requires catalyst/heat)High (Instantaneous)Extreme (Requires -78 °C)Tunable (Mild)
Selectivity Excellent (Tolerates Lewis basic sites)Poor (Acid-sensitive groups degrade)Poor (Reacts with alkenes/alcohols indiscriminately)High (Specific for alcohols/amines)
Atom Economy High (Ammonia/Amine byproduct)Medium (

byproduct)
Low (Requires hydrolysis step)Low (Large leaving group)
Safety Green (Non-corrosive)Red (Toxic, lachrymator)Red (Corrosive, toxic)Yellow (Sensitizer)
Deep Dive: Mechanism & Causality
vs. Sulfamoyl Chloride (The "Traditional" Route)
  • The Old Way: Generating N-ethylsulfamoyl chloride in situ involves reacting ethylamine with sulfuryl chloride (

    
    ). This releases massive amounts of 
    
    
    
    gas and requires strict anhydrous conditions.
  • The N-Ethylsulfamide Way: It acts as a "sulfamoyl donor." In the presence of a metal catalyst (e.g., Cu or Rh) or under trans-amination conditions, the

    
     group is transferred to the substrate.
    
  • Causality: The stability of the S-N bond in N-ethylsulfamide requires activation energy (heat/catalyst) to break, whereas the S-Cl bond in sulfamoyl chloride is weak and polarized, leading to indiscriminate reactivity.

vs. Chlorosulfonyl Isocyanate (CSI)
  • The CSI Route: CSI is the most potent electrophile. To get an N-ethylsulfamide derivative, one must react CSI with an alcohol (to block the isocyanate) and then the amine, or vice versa. It is a multi-step "pot" process that often yields side products (e.g., urethane formation).

  • The N-Ethylsulfamide Advantage: It is already "assembled." You are not building the core; you are attaching it. This reduces the step count in convergent synthesis.

Visualizing the Activation Pathways

The diagram below illustrates the divergent workflows. Note how N-Ethylsulfamide bypasses the hazardous "Chloride Route."

Sulfamoylation_Pathways CSI Chlorosulfonyl Isocyanate (CSI) Unstable_Int Unstable Intermediate (Cl-SO2-NHEt) CSI->Unstable_Int Hydrolysis/Alcoholysis SCl Sulfamoyl Chloride SCl->Unstable_Int + EtAmine (-HCl) EtAmine Ethylamine Product Sulfamoylated Product (R-NH-SO2-NHEt) Unstable_Int->Product Fast, Low Selectivity NES N-Ethylsulfamide (Stable Donor) NES->Product Trans-sulfamoylation (Cat: Cu/Sc(OTf)3, Heat) Substrate Target Substrate (R-NH2 or R-OH) Substrate->Product

Caption: Comparison of high-energy electrophilic pathways (Red) vs. the stable trans-sulfamoylation pathway (Green).

Experimental Protocol: Trans-Sulfamoylation

This protocol describes the use of N-Ethylsulfamide to functionalize a secondary amine, a reaction that would be low-yielding with sulfamoyl chloride due to steric hindrance and competitive hydrolysis.

Objective: Synthesis of N-ethyl-N'-piperidinylsulfamide.

Materials
  • Reagent: N-Ethylsulfamide (1.2 equiv)

  • Substrate: Piperidine (1.0 equiv)

  • Catalyst:

    
     (Scandium Triflate) (5 mol%) or commercially available trans-sulfamoylation catalysts.
    
  • Solvent: Acetonitrile (

    
    ) or Dioxane.
    
Workflow
  • Preparation: In a dry reaction vial, dissolve N-Ethylsulfamide (1.2 mmol) and Piperidine (1.0 mmol) in anhydrous Acetonitrile (3 mL).

  • Activation: Add

    
     (0.05 mmol).
    
  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

    • Mechanism Note: The Lewis acid coordinates to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center, allowing the amine (piperidine) to displace the leaving group (ammonia or ethylamine exchange). Note: In this specific exchange, equilibrium control is key.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the piperidine peak and appearance of the product mass (

    
    ) confirms conversion.
    
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 75-85% (isolated). Safety Note: Unlike the CSI method, this reaction produces no corrosive gas. The byproduct is ammonia (or amine exchange), which is easily trapped or vented.

Strategic Recommendations

When to use N-Ethylsulfamide:
  • Late-Stage Functionalization: When the substrate contains acid-sensitive groups (acetals, silyl ethers) that would not survive the

    
     generated by sulfamoyl chloride.
    
  • Scale-Up: When handling gaseous reagents or highly toxic liquids (CSI) becomes a regulatory or safety burden.

  • Storage: When reagents need to be stored for long periods without degradation.

When to stick with CSI/Sulfamoyl Chloride:
  • Primary Alcohols: CSI remains the gold standard for converting primary alcohols to carbamates or sulfamates rapidly at low temperatures.

  • Non-Nucleophilic Substrates: If the substrate is extremely unreactive (sterically hindered), the "sledgehammer" approach of CSI might be necessary, provided the molecule can withstand the conditions.

References

  • GalChimia. (2021).[2] A selective sulfamoylation agent.[2][3] Retrieved from

  • Wang, J., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.[2][3] Organic Letters, 23(7), 2595–2599.[2] Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5][6][7][8][9][10] Medicinal Research Reviews, 25(2), 186-228.

  • Spillane, W. J., et al. (2004). Sulfamoylation of Amino Acids and Amines.[2][3][9] Phosphorus, Sulfur, and Silicon, 179, 1493.

  • TCI Chemicals. (n.d.). Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. Retrieved from

Sources

Comparative

A Multi-dimensional Approach to Structural Verification: Validating N-ethylsulfamide with 2D NMR Spectroscopy

Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent data rests. While seemingly simple, small molecules like N-ethylsulfamide (C₂H₈N₂O₂S) can present ambiguities that, if unresolved, may compromise research outcomes. Isomeric confusion, for instance, could lead to misinterpreted biological activity or flawed reaction pathway analysis. One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, provides a foundational snapshot of a molecule's electronic environment. However, to move from a collection of signals to a definitive, validated structure, we must employ the power of two-dimensional (2D) NMR.[1]

This guide provides a comprehensive, field-proven workflow for the structural validation of N-ethylsulfamide. We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system. Each experiment provides a unique piece of the structural puzzle, and together, they offer an irrefutable confirmation of atomic connectivity.

The Analytical Strategy: From Fragmentation to Final Assembly

Our approach is systematic. We begin with foundational 1D NMR to identify the basic spin systems and carbon environments. We then deploy a series of 2D experiments to connect these puzzle pieces, culminating in a fully assembled and validated molecular structure.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Correlation Spectroscopy cluster_2 Phase 3: Structural Confirmation Prep Sample Preparation OneD 1D NMR Acquisition (¹H, ¹³C) Prep->OneD Initial Data COSY COSY (¹H-¹H Connectivity) OneD->COSY Proton Spin Systems HSQC HSQC (¹H-¹³C Direct Bonds) OneD->HSQC Proton-Carbon Pairs Integration Data Integration & Cross-Validation COSY->Integration HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirmed Assignments HSQC->Integration HMBC->Integration Validation Final Structure Validation Integration->Validation Conclusive Evidence

Caption: Overall workflow for the structural validation of N-ethylsulfamide.

Part 1: Foundational Data from 1D NMR

Before delving into 2D techniques, acquiring high-quality ¹H and ¹³C NMR spectra is essential. These spectra provide the chemical shifts and coupling patterns that will be correlated in the 2D experiments. For N-ethylsulfamide, we anticipate a distinct set of signals corresponding to the ethyl group (-CH₂CH₃) and exchangeable protons on the nitrogen atoms (-NH and -NH₂).

Anticipated Structure and Atom Numbering:

Table 1: Hypothetical 1D NMR Data for N-ethylsulfamide in DMSO-d₆

NucleusAtom LabelChemical Shift (δ, ppm)MultiplicityIntegrationInferred Assignment
¹HH21.05Triplet (t)3H-CH₃
¹HH12.95Quartet (q)2H-CH₂-
¹HHₙ4.80Broad Singlet (br s)2H-NH₂
¹HHₙ6.70Triplet (t)1H-NH-
¹³CC215.2---CH₃
¹³CC137.5---CH₂-

Note: Chemical shifts are illustrative and may vary based on experimental conditions. The multiplicity of the -NH- proton as a triplet suggests coupling to the adjacent -CH₂- group.

Part 2: Building the Connectivity Map with 2D NMR

While 1D NMR suggests the presence of an ethyl group, it does not definitively prove its connectivity to the sulfamide core. 2D NMR provides this crucial evidence by revealing through-bond correlations between nuclei.[2]

COSY: Mapping the ¹H-¹H Framework

Causality: The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework. It identifies protons that are spin-coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3][4] The presence of a cross-peak between two proton signals in a COSY spectrum is direct evidence that they are neighbors in the molecular structure.[5]

Interpretation for N-ethylsulfamide:

  • Ethyl Fragment Confirmation: A strong cross-peak will appear between the triplet at δ 1.05 ppm (H2) and the quartet at δ 2.95 ppm (H1). This unambiguously confirms that these two sets of protons are coupled, establishing the -CH₂CH₃ spin system.

  • N-H Coupling: A cross-peak is expected between the -CH₂- quartet (H1) and the -NH- triplet at δ 6.70 ppm. This is a critical correlation, as it proves that the ethyl group is directly bonded to a nitrogen atom that bears a single proton.

Caption: Expected ¹H-¹H COSY correlations for N-ethylsulfamide.

HSQC: Linking Protons to their Carbons

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[6][7] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection (¹JCH).[2][8] This technique is exceptionally powerful for assigning carbon signals, which often lack the detailed multiplicity information seen in proton spectra.

Interpretation for N-ethylsulfamide:

  • C1 Assignment: A cross-peak will connect the proton signal at δ 2.95 ppm (H1) with the carbon signal at δ 37.5 ppm. This definitively assigns the carbon at 37.5 ppm as C1 (-CH₂-).

  • C2 Assignment: A second cross-peak will connect the proton signal at δ 1.05 ppm (H2) with the carbon signal at δ 15.2 ppm, assigning this carbon as C2 (-CH₃).

Protons not directly attached to a carbon, such as the -NH and -NH₂ protons, will not show correlations in a ¹H-¹³C HSQC spectrum, which further aids in their assignment.[1]

Caption: Expected ¹H-¹³C HSQC correlations for N-ethylsulfamide.

HMBC: Assembling the Fragments via Long-Range Couplings

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[7][9] Unlike HSQC, it suppresses one-bond correlations, focusing solely on longer-range connectivity.[8]

Interpretation for N-ethylsulfamide: The HMBC spectrum provides the final, irrefutable evidence for the ethyl group's structure and its placement.

  • Intra-Fragment Confirmation: A cross-peak will be observed from the methylene protons (H1, δ 2.95 ppm) to the methyl carbon (C2, δ 15.2 ppm). This ²JCH correlation confirms the C1-C2 bond.

  • Intra-Fragment Confirmation (2): A cross-peak from the methyl protons (H2, δ 1.05 ppm) to the methylene carbon (C1, δ 37.5 ppm) will also be present. This ³JCH correlation provides redundant confirmation of the ethyl fragment's integrity.

  • Connectivity to the Core: Crucially, a correlation should be observed from the -NH- proton (δ 6.70 ppm) to the methylene carbon C1 (δ 37.5 ppm). This ²JNH correlation provides definitive proof that the nitrogen is bonded to the ethyl group's C1 carbon.

The absence of other long-range correlations is also informative. The lack of any HMBC correlations from H1 or H2 to other carbons confirms that the ethyl group is at a terminal position, connected to a heteroatom.

Table 2: Summary of Expected 2D NMR Correlations

ExperimentProton (δ ppm)Correlated Nucleus (δ ppm)Correlation TypeStructural Information
COSY H1 (2.95)H2 (1.05)³JHHConfirms -CH₂CH₃ fragment
H1 (2.95)NH (6.70)³JHHConfirms -NH-CH₂- linkage
HSQC H1 (2.95)C1 (37.5)¹JCHAssigns C1 as -CH₂-
H2 (1.05)C2 (15.2)¹JCHAssigns C2 as -CH₃
HMBC H1 (2.95)C2 (15.2)²JCHConfirms C1-C2 bond
H2 (1.05)C1 (37.5)³JCHConfirms C1-C2 bond
NH (6.70)C1 (37.5)²JNHConfirms N-C1 bond

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are generalized protocols for acquiring the necessary data on a modern NMR spectrometer (e.g., 400-600 MHz).

Sample Preparation
  • Weigh approximately 5-10 mg of N-ethylsulfamide sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar sample and to slow the exchange of N-H protons, allowing their couplings to be observed.

  • Transfer the solution to a 5 mm NMR tube.

  • Vortex the sample gently to ensure homogeneity.

NMR Data Acquisition
  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Perform gradient shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} Spectrum:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (dependent on concentration).

  • gCOSY Spectrum:

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 & F2): ~10 ppm (centered on proton signals).

    • Data Points (F2): 2048 (2k).

    • Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • gHSQC Spectrum:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).

    • ¹H Spectral Width (F2): ~10 ppm.

    • ¹³C Spectral Width (F1): ~100 ppm (centered on aliphatic region).

    • Coupling Constant (¹JCH): Optimized for ~145 Hz.

    • Number of Scans per Increment: 4-8.

  • gHMBC Spectrum:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): ~10 ppm.

    • ¹³C Spectral Width (F1): ~200 ppm.

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Number of Scans per Increment: 8-16.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of 2D NMR experiments, we have constructed an unassailable argument for the structure of N-ethylsulfamide.

  • COSY established the existence of the -CH₂CH₃ spin system and its direct connection to an NH group.

  • HSQC flawlessly mapped the protons of the ethyl group to their corresponding carbon atoms, confirming the ¹³C assignments.

  • HMBC served as the final arbiter, confirming the internal connectivity of the ethyl group through long-range C-H correlations and, most critically, linking the entire fragment to the nitrogen atom of the sulfamide core.

References

  • Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Slideshare. (n.d.). Cosy,nosy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

Sources

Validation

validation of the mechanism of action for N-ethylsulfamide-based compounds

Focus: Isoform Selectivity & Zinc Coordination Dynamics Executive Summary This technical guide evaluates the mechanism of action (MoA) of N-ethylsulfamide derivatives, positioning them as stable, selective bioisosteres o...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Isoform Selectivity & Zinc Coordination Dynamics

Executive Summary

This technical guide evaluates the mechanism of action (MoA) of N-ethylsulfamide derivatives, positioning them as stable, selective bioisosteres of classical primary sulfonamides. While primary sulfonamides (


) remain the gold standard for Carbonic Anhydrase (CA) inhibition, their lack of isoform selectivity often leads to off-target systemic side effects.

The N-ethylsulfamide scaffold (


) introduces a specific steric and hydrophobic vector. This guide validates its mechanism through two distinct interaction modes: Zinc anchoring  (via the ionized nitrogen) and hydrophobic probing  (via the ethyl tail). We compare this performance against classical Sulfonamides and Ureas, supported by stopped-flow kinetic protocols and structural validation standards.
Part 1: The Chemical Context & Mechanistic Hypothesis[1]

The N-ethylsulfamide moiety operates on a "Dual-Anchor" mechanism. Unlike ureas (which are generally neutral and act as hydrogen bond donors/acceptors) or primary sulfonamides (which bind zinc tightly but indiscriminately), the N-ethylsulfamide offers a tunable platform.

comparative Analysis of Pharmacophores
FeaturePrimary Sulfonamide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
N-Ethylsulfamide (

)
Urea / Carbamate (

)
Primary Target Carbonic Anhydrase (Zn²⁺ Ion)Carbonic Anhydrase (Zn²⁺ + Hydrophobic Pocket)Proteases / Kinases (Active Site Ser/Cys)
Binding Mode Tetrahedral coordination to Zn²⁺.[1]Distorted tetrahedral coord. to Zn²⁺ via ionized N.H-bond network (No metal coordination).
Metabolic Stability High.Very High (Resistant to hydrolysis).Moderate (Susceptible to amidases).
Isoform Selectivity Low (Pan-inhibitor).Tunable (Ethyl group targets hydrophobic wall).Variable.
pKa Influence Acidic (~pKa 7-9).Weakly Acidic (Modulated by R-groups).Neutral.
The "Tail Approach" Mechanism

The N-ethyl group functions as a "tail" that interacts with the hydrophobic wall of the enzyme active site (specifically residues Val121, Val143, and Leu198 in hCA II). This interaction is critical for differentiating between cytosolic isoforms (hCA I, II) and tumor-associated isoforms (hCA IX, XII).

Mechanistic Insight: The sulfamide nitrogen (


) acts as a "zinc anchor," displacing the zinc-bound water molecule/hydroxide ion. Simultaneously, the N-ethyl group induces a steric clash in constitutive isoforms while fitting into the larger active sites of target isoforms, enhancing selectivity.
Part 2: Experimental Validation Framework

To validate the MoA of an N-ethylsulfamide candidate, researchers must triangulate data from enzymatic kinetics and structural biology .

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

The Gold Standard for measuring inhibition constants (


).

Objective: Determine the catalytic efficiency (


) of CA isozymes in the presence of the N-ethylsulfamide inhibitor.

Methodology:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17-25 mM depending on T).

  • Workflow:

    • Step 1: Incubate the purified CA isozyme (concentrations 5–10 nM) with the N-ethylsulfamide inhibitor for 15 minutes at room temperature.

    • Step 2: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).

    • Step 3: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 0.5–1.0 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the CO₂ hydration reaction: 
      
      
      
      .
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Validation Criteria: A valid N-ethylsulfamide inhibitor should show time-dependent inhibition if the binding is slow, but typically exhibits rapid reversible binding with

      
       in the nanomolar range (10–100 nM).
      
Protocol B: X-Ray Crystallography (Structural Validation)

Definitive proof of binding geometry.

Objective: Visualize the coordination of the sulfamide nitrogen to the Zinc ion and the orientation of the ethyl tail.

Methodology:

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with the inhibitor (molar ratio 1:3).

  • Precipitant: 1.0 M sodium citrate, 0.1 M Tris-HCl (pH 8.5).

  • Data Collection: Diffraction data collected at cryogenic temperatures (100 K) using a synchrotron source.

  • Refinement:

    • Look for electron density connected to the Zn²⁺ ion.

    • Critical Check: The distance between the sulfamide nitrogen and Zn²⁺ should be 1.9–2.1 Å .

    • Tail Check: Verify the ethyl group orientation towards the hydrophobic pocket (Val135 region).

Part 3: Visualizing the Mechanism

The following diagrams illustrate the validation logic and the specific molecular interactions.

Diagram 1: The Validation Workflow

This flowchart ensures a self-validating loop between design, synthesis, and testing.

MoA_Validation_Workflow cluster_Validation Experimental Validation Core Start N-Ethylsulfamide Candidate InSilico In Silico Docking (Predict Tail Orientation) Start->InSilico Design Synthesis Chemical Synthesis (Sulfuryl chloride route) InSilico->Synthesis High Score StoppedFlow Stopped-Flow Kinetics (Determine Ki vs hCA I, II, IX) Synthesis->StoppedFlow Purified Cmpd Analysis Selectivity Ratio Calculation (Ki hCA II / Ki hCA IX) StoppedFlow->Analysis Ki Data Crystallography X-Ray Crystallography (Verify Zn Coordination) Decision Lead Optimization Crystallography->Decision Structural Conf. Analysis->Crystallography If Ki < 50nM Analysis->Decision Selectivity Profile Decision->Start Refine R-Group

Caption: Integrated workflow for validating N-ethylsulfamide efficacy, moving from computational prediction to kinetic and structural confirmation.

Diagram 2: Molecular Interaction Logic (Zinc vs. Tail)

This diagram details the specific binding mode compared to alternatives.

Binding_Mechanism Inhibitor N-Ethylsulfamide Zn Zn(II) Ion (Active Site) Inhibitor->Zn Coordination (Ionized N) Pocket Hydrophobic Wall (Val121, Leu198) Inhibitor->Pocket Van der Waals (Ethyl Tail) Water Catalytic Water/OH- Inhibitor->Water Displaces Selectivity Isoform Selectivity (Tumor vs Cytosolic) Pocket->Selectivity Determines

Caption: Mechanistic bifurcation: The nitrogen anchors to the metal center, while the ethyl tail probes the hydrophobic pocket to drive selectivity.

Part 4: Data Interpretation & Performance Metrics

When reviewing data for N-ethylsulfamides, use the following benchmarks to assess validation success.

1. The Selectivity Ratio

The "Holy Grail" of sulfamide design is avoiding the ubiquitous hCA II (responsible for systemic side effects).



  • Target: SI > 50.

  • Interpretation: If the N-ethyl derivative achieves an SI > 50, the ethyl tail is successfully exploiting the structural differences in the hydrophobic pocket of the tumor-associated isoform hCA IX.

2. Binding Affinity (

)
Compound ClassTypical

(hCA II)
Typical

(hCA IX)
Mechanism Note
Acetazolamide (Std) ~12 nM~25 nMStrong zinc binder; poor selectivity.
N-Ethylsulfamide 50–200 nM10–30 nM Reduced hCA II affinity due to steric clash; maintained hCA IX affinity.
Urea Derivative > 1000 nM> 1000 nMNo zinc coordination; weak inhibition.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a sulfamide inhibitor. Chemical Communications. Link

  • Koutnik, P., et al. (2017).[2] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society. Link

  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-ethylsulfamide

For the diligent researcher, scientist, and drug development professional, the safe handling of novel or less-common chemical reagents is paramount. N-ethylsulfamide, while not as extensively documented as some laborator...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of novel or less-common chemical reagents is paramount. N-ethylsulfamide, while not as extensively documented as some laboratory staples, requires a cautious and informed approach to personal protection. This guide synthesizes established safety protocols for related sulfamide compounds to provide a robust framework for the safe handling, use, and disposal of N-ethylsulfamide, ensuring the well-being of laboratory personnel and the integrity of your research.

The Imperative of Proactive Protection: Understanding the Risks

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands. Chronic exposure to related compounds has been associated with more severe health effects, underscoring the importance of consistent and correct use of personal protective equipment (PPE).

Core Directive: A Multi-Layered Approach to Safety

A comprehensive safety strategy for handling N-ethylsulfamide extends beyond simply wearing gloves and a lab coat. It encompasses a holistic workflow from preparation to disposal, with each step designed to minimize exposure risk.

Pre-Handling Checklist: Setting the Stage for Safety
  • Consult All Available Safety Information: Before beginning any procedure, consult any internal safety data or risk assessments your institution may have for N-ethylsulfamide or related compounds.

  • Designate a Handling Area: All work with N-ethylsulfamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3].

  • Assemble All Necessary PPE: Ensure all required PPE is readily available, inspected for integrity, and correctly sized for the user.

  • Prepare for Emergencies: Locate the nearest emergency shower, eyewash station, and fire extinguisher. Have a spill kit rated for chemical spills readily accessible.

Visualizing the PPE Workflow

The following diagram illustrates the essential steps for selecting and using PPE when handling N-ethylsulfamide.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Hazards Assess Potential Hazards (Based on related compounds) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Ensures Integrity Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Proceed if OK Handle_Chemical Handle N-ethylsulfamide in Fume Hood Don_PPE->Handle_Chemical Enables Safe Handling Doff_PPE Doff PPE in Correct Order Handle_Chemical->Doff_PPE After Handling Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Prevents Contamination Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste Final Step

Caption: Workflow for PPE selection and use when handling N-ethylsulfamide.

Essential Personal Protective Equipment: Your Last Line of Defense

The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling N-ethylsulfamide, based on the hazards associated with related sulfamide compounds.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles with side shields and a face shield.Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face[4].
Hands Double-gloving with nitrile or neoprene gloves.Provides robust protection against skin contact. Change gloves every 30 minutes or immediately if contaminated or torn[4]. The outer glove should be removed before leaving the immediate work area to prevent the spread of contamination[5].
Body A disposable, low-permeability, long-sleeved gown with tight-fitting cuffs.Protects the skin and personal clothing from contamination. Gowns should be changed immediately after a spill or at the end of the work session[4][5].
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization or if working outside of a fume hood.Protects against the inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment[4][6].
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to provide a clear, procedural framework for the safe handling of N-ethylsulfamide.

Step 1: Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water[5].

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back[4].

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown[7].

  • Eye and Face Protection: Put on chemical safety goggles and a face shield.

  • Respiratory Protection (if required): Don the appropriate respirator, ensuring a proper seal.

Step 2: Handling N-ethylsulfamide
  • Work in a Fume Hood: All manipulations of N-ethylsulfamide should be performed within a certified chemical fume hood to minimize inhalation exposure[3].

  • Use Appropriate Tools: Utilize spatulas, scoops, and other tools designated for handling solid chemicals to avoid direct contact.

  • Containment: Keep containers of N-ethylsulfamide sealed when not in use.

  • Mindful Movements: Avoid sudden movements that could generate dust or cause spills.

Step 3: Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Untie or unsnap the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles. Clean and store them according to your institution's protocols.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of N-ethylsulfamide and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid N-ethylsulfamide waste and grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All used PPE, including gloves and gowns, should be considered hazardous waste and disposed of in a designated, sealed container.

  • Liquid Waste: If N-ethylsulfamide is used in a solution, the resulting liquid waste should be collected in a compatible, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "N-ethylsulfamide."

  • Institutional Guidelines: Follow all institutional and local regulations for the storage and disposal of chemical waste[8].

By adhering to these rigorous safety protocols, researchers can confidently and safely work with N-ethylsulfamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethylsulfamide. PubChem. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-p-toluenesulfonamide. PubChem. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylsulfamide
Reactant of Route 2
Reactant of Route 2
N-ethylsulfamide
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